Picloxydine

Catalog No.
S007018
CAS No.
5636-92-0
M.F
C20H24Cl2N10
M. Wt
475.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picloxydine

CAS Number

5636-92-0

Product Name

Picloxydine

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

Molecular Formula

C20H24Cl2N10

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30)

InChI Key

YNCLPFSAZFGQCD-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1-(p-chlorophenylguanidinoformimidonyl)bis piperazine, picloxidine, picloxydine, picloxydine dihydrochloride, Vitabact

Canonical SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Isomeric SMILES

C1N(CCN(C1)/C(=N\C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N\C(=NC3=CC=C(C=C3)Cl)N)/N

The exact mass of the compound Picloxidina is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Physical Properties of Picloxydine

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the fundamental chemical and physical data for picloxydine:

Property Value / Description
CAS Number 5636-92-0 [1] [2]
Molecular Formula C₂₀H₂₄Cl₂N₁₀ [1] [2]
Molecular Weight 475.38 g/mol [1] [2]
Common Name This compound [2]
Chemical Structure A heterocyclic bis-biguanide [1] [3]
Density 1.50 ± 0.1 g/cm³ [1]
Boiling Point 703.8 °C at 760 mmHg [2]
Flash Point 379.5 °C [2]
Storage Condition Store in a cool, dry place [1]

Therapeutic Applications and Biological Activity

This compound's primary documented use is as a topical antiseptic.

Aspect Description
Primary Activity Antibacterial and antiplaque agent [1] [2].
Mechanism of Action As a biguanide, its activity is often attributed to the disruption of bacterial cell membranes [3]. Its structural features are similar to the amino acid arginine, and it carries a highly electron-rich π-conjugated functional moiety [3].

| Key Applications | - Ophthalmic Care: Used in eye drops (e.g., marketed as Vitabact) for conditions like trachoma and for prophylaxis before and after intravitreal injections to prevent infectious complications [4] [3].

  • Oral Care: Shows effectiveness in reducing oral aerobic and anaerobic organisms [2].
  • Surface Disinfection: Formulated in disinfectants for non-autoclavable hospital equipment [1]. |

Experimental Data and Protocols

Recent clinical studies have evaluated the efficacy of this compound for ocular use. The table below summarizes a key in-vitro methodology and findings.

Experimental Element Details
Study Objective To evaluate the efficacy of this compound (Vitabact) against conjunctival bacterial isolates, including antibiotic-resistant strains [4].
Methodology Microdilution Test: Used to determine the Minimal Inhibition Concentration (MIC) of this compound against bacterial isolates from patient conjunctival swabs [4].
Tested Isolates Coagulase-negative Staphylococci (CoNS), including multidrug-resistant (MDR) strains, Staphylococcus aureus, and Pseudomonas aeruginosa [4].

| Key Findings | - MIC: this compound showed a bactericidal effect against Staphylococci (both antibiotic-resistant and susceptible) with an MIC ≥ 13.56 µg/mL [4].

  • Direct Exposure: Incubation of bacteria for 15 minutes in a commercial Vitabact eye drop solution (434 µg/mL) resulted in a total loss of colony-forming units (CFU) for all tested isolates, including P. aeruginosa [4]. | | Conclusion | The confirmed efficacy against conjunctival bacteria, including MDR strains, makes this compound a promising agent for preventing injection-associated infections [4]. |

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow used to determine the efficacy of this compound in the cited ophthalmic study.

G Start Patient Conjunctival Swab A Bacterial Culture & Isolation Start->A B Identify Bacterial Strains (CoNS, S. aureus, etc.) A->B C Test Antibiotic Resistance (Identify MDR strains) B->C D In-vitro this compound Exposure C->D E1 Microdilution Test (Determine MIC) D->E1 E2 Time-Kill Assay (15 min in Vitabact) D->E2 F Analyze Results: CFU Count & MIC Value E1->F E2->F

Experimental workflow for evaluating this compound's efficacy against ocular pathogens.

The Biguanide Pharmacophore and this compound's Place

This compound belongs to the biguanide family, which shares a common N–C(N)N–C(N)N functional group [3]. This structure is electron-rich and often exists in a protonated state under physiological conditions, which is crucial for its biological activity [3].

The diagram below situates this compound within the broader context of therapeutically important biguanides.

G Biguanide Biguanide Pharmacophore N–C(N)N–C(N)N Subgraph1 Therapeutic Biguanides Biguanide->Subgraph1 MF Metformin (Antidiabetic) PG Proguanil (Antimalarial) CH Chlorhexidine (Antiseptic) PX This compound (Antiseptic)

This compound's classification within the biguanide family of therapeutic agents.

References

Picloxydine electrostatic binding bacterial cell walls

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Electrostatic Disruption

Picloxydine is a cationic biguanide antiseptic. Its mechanism begins with the electrostatic attraction between its positively charged molecules and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria [1].

  • Binding and Surface Neutralization: The initial binding can be quantified by measuring the reduction of the bacterial surface's zeta potential using an instrument like a Zetasizer Nano ZS analyzer. Increasing concentrations of this compound progressively neutralize the negative charge on the cell wall [2].
  • Structural Damage and Lysis: Following binding, the antiseptic disrupts the cell wall and plasma membrane. Electron microscopy studies confirm a destructive effect on these structures, leading to cell lysis and the release of intracellular components [2] [3]. This ultimate bactericidal effect is cause by the compromise of cell membrane integrity.

The diagram below illustrates this multi-step mechanism of action.

G A Positively Charged This compound Molecule B Negatively Charged Bacterial Cell Wall A->B C Electrostatic Binding & Surface Neutralization B->C D Cell Wall & Membrane Disruption C->D E Cell Lysis & Death D->E

Quantitative Efficacy Data

This compound demonstrates potent bactericidal activity against a range of bacteria, including antibiotic-resistant strains. The tables below summarize key efficacy metrics.

Table 1: Bactericidal Concentration of this compound Against Bacterial Species

Bacterial Species / Group Key Finding Minimum Bactericidal Concentration (MBC) / Effective Dose Citation
Coagulase-Negative Staphylococci (CNS) (including multidrug-resistant strains) Highly effective regardless of antibiotic resistance 31.2 µg/mL (Bactericidal) [3]
Pseudomonas aeruginosa (Conjunctival isolate) Most resistant among tested Gram-negative bacteria Required a higher concentration (study-specific value not stated) [2]
Escherichia coli (Conjunctival isolate) Susceptible to bactericidal action Required a higher concentration (study-specific value not stated) [2]
General Ocular Flora (In vitro model) - 0.0008% (Minimal Bactericidal Concentration of related antiseptic CHX) [1]

Table 2: Key Experimental Parameters for Zeta Potential Measurement

Parameter Description / Value
Core Measurement Change in zeta potential of bacterial cell surface
Instrumentation Zetasizer Nano ZS analyzer
Method Bacterial cells are suspended and titrated with increasing amounts of this compound dihydrochloride
Key Outcome Neutralization of the negative surface charge indicates binding saturation

Experimental Protocols for Key Assays

For researchers aiming to validate or explore this compound's effects, here are methodologies for two critical experiments.

Determining Bactericidal Concentration (Broth Dilution Method)

This standard method determines the minimum concentration of this compound that kills bacteria.

  • Procedure:
    • Prepare a series of tubes containing a liquid nutrient broth (e.g., Mueller-Hinton Broth).
    • Perform serial two-fold dilutions of this compound dihydrochloride in the broth to create a range of concentrations (e.g., from 100 µg/mL down to 1 µg/mL).
    • Inoculate each tube with a standardized suspension of the test bacterium (approximately (1-5 \times 10^5 ) CFU/mL).
    • Incubate the tubes at (35\pm2^\circ C) for 18-24 hours.
    • Identify the Minimum Bactericidal Concentration (MBC) as the lowest concentration of this compound that results in no visible growth. To confirm bactericidal (vs. bacteriostatic) activity, subculture broth from tubes showing no growth onto antibiotic-free agar plates. The MBC is the lowest concentration that prevents growth on the subculture, achieving (\geq 99.9%) killing of the initial inoculum [2] [3].
Visualizing Ultrastructural Damage (Electron Microscopy)

Electron microscopy provides direct visual evidence of this compound-induced damage to cellular structures.

  • Procedure:
    • Treat a bacterial culture with this compound dihydrochloride at the predetermined MBC for a specified time (e.g., 1-2 hours).
    • Centrifuge the cells to form a pellet and remove the supernatant.
    • Fixation: Fix the cell pellet primarily with glutaraldehyde (e.g., 2.5% in a cacodylate buffer) followed by a secondary fixative such as osmium tetroxide. This process preserves the cellular ultrastructure.
    • Dehydration: Dehydrate the fixed samples using a graded series of ethanol or acetone.
    • Embedding and Sectioning: Embed the dehydrated samples in a resin (e.g., EPON or Spurr's). Once polymerized, use an ultramicrotome to cut ultra-thin sections (60-90 nm).
    • Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast. Observe and image the samples using a transmission electron microscope (TEM) or a scanning electron microscope (SEM). The two-beam microscope Quanta 200 3D has been used for this purpose [2]. Expected findings include visible disruption of the cell wall, loss of membrane integrity, and leakage of intracellular contents.

Research Context and Significance

This compound's action must be understood within the broader context of bacterial cell wall biology and the growing challenge of antimicrobial resistance.

  • The Bacterial Cell Wall Target: The bacterial cell wall, primarily composed of peptidoglycan, is an essential structure that provides rigidity and protects against osmotic lysis [4]. Its surface is rich with anionic polymers, making it a prime target for cationic antiseptics like this compound [5] [6].
  • Role in Addressing Antibiotic Resistance: The global rise of antimicrobial resistance (AMR) is a critical public health threat [1]. As an antiseptic with a physical mechanism of action, this compound presents a promising alternative to traditional antibiotics for prophylaxis. Its use in preoperative skin and conjunctival preparation, such before intravitreal injections, can significantly reduce the risk of postoperative infections like endophthalmitis without contributing to the development of AMR [2] [1].

References

Picloxydine zeta potential bacterial surface interaction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Data

Research indicates that picloxydine dihydrochloride, a cationic antiseptic, exerts its bactericidal effect primarily through electrostatic interactions with the negatively charged surfaces of bacterial cells [1].

The core mechanism involves several steps, and the resulting disruption of the cell envelope leads to cell lysis and death [1]. The following table summarizes the key quantitative findings from one of these studies:

Aspect Key Findings
General Bactericidal Activity Exhibits bactericidal activity against Gram-negative conjunctival isolates (including E. coli, P. luteola, and P. aeruginosa) [1].
Zeta Potential Correlation Positively charged this compound molecules bind to negatively charged cell walls, neutralizing the bacterial surface charge. This binding was quantified by measuring a reduction in the zeta potential [1].
Variation in Susceptibility Pseudomonas aeruginosa was identified as the most resistant among the bacteria tested [1].
Ultrastructural Impact Electron microscopy confirmed a destructive effect on the bacterial cell wall and plasma membrane, leading to cell lysis and the release of intracellular components [1].

Experimental Methodologies

Method Description Application in Study
Zeta Potential Measurement The zeta potential of bacterial cells was measured using a Zetasizer Nano ZS analyzer. This technique tracks the movement of particles in an electric field to determine their surface charge [1] [2]. Used to detect the neutralization of the negative bacterial surface charge after treatment with this compound, confirming electrostatic binding [1].
Determination of Bactericidal Concentration The method of serial dilutions was used. The antiseptic is diluted in a liquid nutrient medium, and the lowest concentration that kills the bacteria (Minimum Bactericidal Concentration) is determined [1]. Established the effective concentration range of this compound required to kill the different Gram-negative bacterial isolates [1].
Analysis of Ultrastructure The ultrastructure of bacterial cells was studied using a two-beam scanning ion-electron microscope (Quanta 200 3D) [1]. Visualized the physical disruption of the cell wall and membrane caused by this compound, providing direct evidence of its lytic mechanism [1].

Workflow of the Antibacterial Mechanism

The diagram below synthesizes the findings into a visual workflow of this compound's action mechanism.

G Start Application of Cationic this compound A Electrostatic Binding to Negatively Charged Bacterial Surface Start->A B Neutralization & Reduction of Zeta Potential A->B Charge Neutralization C Disruption of Cell Wall and Plasma Membrane B->C Structural Weakening D Cell Lysis and Release of Intracellular Components C->D Loss of Membrane Integrity End Bacterial Cell Death D->End

Summary of the mechanism of antibacterial action for this compound.

Research Implications and Next Steps

The evidence demonstrates that zeta potential is a crucial parameter for understanding this compound's mechanism. The findings support its potential for preventive use in repeated intravitreal injections as an alternative to antibiotics to mitigate antibiotic resistance [1].

To further your research, I suggest:

  • Consulting Specialized Databases: Conduct a deeper literature search on platforms like Scopus or Web of Science using keywords such as "this compound zeta potential," "cationic antiseptic mechanism," and "electrostatic bacterial interaction."
  • Reaching Out to Experts: Contacting the corresponding authors of the cited study [1] or researchers who publish frequently on antiseptic mechanisms could provide invaluable insights and unpublished data.
  • Exploring Patents: Reviewing patent databases for formulations containing this compound may reveal additional technical data on its stability and interactions in commercial products.

References

Picloxydine broad-spectrum antiseptic activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Chemical Profile

Picloxydine is a heterocyclic biguanide with broad-spectrum antibacterial and antiplaque activity [1] [2]. Its mechanism of action, shared by other cationic biguanides like chlorhexidine, involves a multi-step process that leads to bacterial cell death [3].

The diagram below illustrates the key steps involved in its mechanism of action.

G Start This compound (Cationic Molecule) Step1 1. Electrostatic Binding to Cell Wall Start->Step1 Step2 2. Membrane Disruption and Leakage Step1->Step2 Step3 3. Cytoplasmic Coagulation Step2->Step3 Step4 4. Cell Lysis Step3->Step4 End Bacterial Cell Death Step4->End

Diagram: Proposed bactericidal mechanism of cationic biguanides like this compound.

Antibacterial Efficacy Data

This compound demonstrates bactericidal activity against a range of bacteria. The table below summarizes key findings from an study investigating its effect on Gram-negative conjunctival isolates.

Bacterial Strain Key Findings Experimental Context
Pseudomonas aeruginosa Most resistant among tested Gram-negative isolates [4]. Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4].
Escherichia coli Susceptible to this compound's bactericidal action [4]. Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4].
Pseudomonas luteola Susceptible to this compound's bactericidal action [4]. Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4].

The destructive effect on the bacterial cell wall and plasma membrane, leading to cell lysis, was confirmed through electron microscopy [4].

Comparative Analysis with Other Ophthalmic Antiseptics

In ophthalmology, this compound is one of several antiseptics used for prophylaxis. The table below compares it to other common agents.

Antiseptic Agent Class Spectrum of Activity Key Considerations in Ophthalmology
This compound Biguanide [5] Broad-spectrum antibacterial [5] [4] Promising for pre- and post-operative prophylaxis; used in repeated anti-VEGF therapy to reduce antibiotic resistance risk [4].
Povidone-Iodine (PVP-I) Iodophor [6] Broad-spectrum (bacteria, fungi, viruses, spores) [5] [6] Gold standard for ocular surface antisepsis; no reported resistance [5] [6].
Chlorhexidine (CHX) Biguanide [5] Broad-spectrum (bacteria, some yeasts/viruses) [5] Effective alternative for PVP-I-sensitive patients; concentration over 0.1% can be toxic to corneal epithelium [5] [7].
Polyhexamethylene Biguanide (PHMB) Biguanide [5] Broad-spectrum antibacterial [5] Effective in reducing bacterial load pre-surgery [7].

Experimental Methodology Overview

While the search results do not provide complete step-by-step protocols, they outline key methodological aspects from a study on Gram-negative conjunctival isolates [4].

  • Bacterial Identification and Sensitivity Testing: The study used the BD Phoenix 100 automated bacteriological analyzer for initial identification of bacterial isolates (E. coli, P. luteola, P. aeruginosa) and to determine their antibiotic sensitivity profiles [4].
  • Determination of Bactericidal Concentration: The method of serial dilutions of this compound in a liquid nutrient medium was employed to determine the minimum bactericidal concentration (MBC) required to kill the bacteria [4].
  • Mechanism of Action Studies:
    • Zeta Potential Measurement: The binding of cationic this compound molecules to the negatively charged bacterial surface was detected by measuring the zeta potential (using a Zetasizer Nano ZS analyzer) as increasing amounts of the antiseptic were added. Neutralization of the surface charge indicates binding [4].
    • Electron Microscopy: The ultrastructural changes and destructive effects of this compound on the bacterial cell wall and plasma membrane were studied using a scanning ion-electron microscope (Quanta 200 3D) [4].

Research Applications and Formulations

This compound's applications extend from clinical use to commercial product development.

  • Ophthalmic Prophylaxis: Its primary research interest in ophthalmology is as an alternative to antibiotics for pre- and post-operative care, especially in repeated procedures like intravitreal injections, to mitigate the risk of developing antibiotic resistance in the eye's microflora [4].
  • Broader Commercial Formulations: The compound is marketed globally for research and is formulated into various commercial products, including topical solutions, gels, sprays, and liquid concentrates for use in healthcare, personal care, and even veterinary applications [3] [8].

Knowledge Gaps and Further Research

The available information has some limitations that you should be aware of:

  • The specific minimum bactericidal concentrations (MBCs) for various bacterial strains were not listed in the available excerpts.
  • Detailed, step-by-step experimental protocols for all key assays (like the serial dilution method) are not fully elaborated.
  • Data on fungicidal or virucidal activity, while suggested by its broad-spectrum classification, is not explicitly detailed in the results found.
  • Information on pharmacokinetics, systemic toxicity, and potential for resistance development is limited.

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Picloxydine:

Property Description
IUPAC Name 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide [1]
Chemical Formula C₂₀H₂₄Cl₂N₁₀ [2] [1]
Molecular Weight 475.38 g/mol [3] [2]
CAS Registry Number 5636-92-0 [3] [2]
Chemical Structure A bis-biguanide compound, structurally similar to chlorhexidine [4] [1].
Mechanism of Action Bactericidal; disrupts microbial cell membranes, leading to leakage of intracellular contents and cell death [5].
Primary Biological Target Bacterial cells [6].

This compound's antibacterial action can be visualized as a multi-step process of disruption and cell death, as illustrated in the following workflow:

G Start Application of This compound Step1 1. Disruption of Cell Membrane Start->Step1 Step2 2. Leakage of Intracellular Contents Step1->Step2 Step3 3. Cytoplasmic Coagulation Step2->Step3 End 4. Bacterial Cell Death Step3->End

Experimental Data and Efficacy

This compound has been evaluated in both in vitro and in vivo settings. The quantitative data from key studies is consolidated in the table below for easy comparison.

Study Model Concentration Key Findings / Outcome Source / Context
In Vivo (Human) 0.4% Mouthwash Highly significant drop in aerobic organisms; more effective than 0.2% this compound or chlorhexidine in reducing oral aerobic/anaerobic organisms [4]. Clinical trial (1977) [4]
In Vivo (Human) Not Specified Used in eye drops for the topical therapy of trachoma [3] [1]. Trachoma treatment study [1]
Application Note --- Considered a new compound under study for prophylaxis of ocular infection in intraocular surgery [7]. Review article (2023) [7]

Formulations and Commercial Applications

This compound is developed for clinical use in specific formulations and markets:

  • Primary Formulation: It is commercially available as eye drops, notably under the trade name Vitabact [1].
  • Primary Indication: Its main use is in ophthalmology for treating bacterial infections like conjunctivitis and keratitis, and it has been used in trachoma therapy [8] [1].
  • Market Context: The this compound market includes other formulations such as ophthalmic solutions, gel-based formulations, and combination formulations [8]. Key players in the market include pharmaceutical companies like Laboratoires Théa, Santen Pharmaceutical, and Hanmi Pharm [8].

Research Context and Comparative Profile

In ophthalmology research, this compound is recognized as an investigational antiseptic alongside established agents like povidone-iodine (PVI) and chlorhexidine [6] [7]. The field is shifting toward antiseptics for prophylaxis to mitigate antibiotic resistance [6] [7].

Based on the search results, I am unable to provide detailed experimental protocols for key experiments or a full side-by-side quantitative comparison with all other antiseptics. The available data on this compound is primarily foundational.

References

Picloxydine ATC code S01AX16 classification

Author: Smolecule Technical Support Team. Date: February 2026

Drug Classification and Chemical Profile

Picloxydine is a broad-spectrum antiseptic with the following official classification and key chemical identifiers:

Table 1: ATC Classification of this compound [1] [2]

| ATC Code | Therapeutic Area | Pharmacological Group | Chemical Subgroup | Active Substance | | :--- | :--- | :--- | :--- | :--- | | S01AX16 | Sensory Organs (S) | Ophthalmologicals (S01) | Antiinfectives (S01A) | Other Antiinfectives (S01AX) | this compound |

Table 2: Chemical Identity of this compound [3] [4] [2]

Property Description
IUPAC Name 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide
Chemical Formula C₂₀H₂₄Cl₂N₁₀
Molecular Weight 475.38 g/mol
CAS Registry Number 5636-92-0
Chemical Structure A heterocyclic biguanide, structurally similar to chlorhexidine. [3] [5]
Modality Small Molecule

Pharmacology and Clinical Application

This compound functions as a broad-spectrum antibacterial agent. The following table summarizes its core uses and known effects.

Table 3: Pharmacology and Clinical Use [6] [7] [5]

Aspect Details
Mechanism of Action Bactericidal or bacteriostatic. Positively charged molecules bind electrostatically to negatively charged bacterial cell walls, leading to cell wall disruption and lysis. [6] [7]
Antibacterial Spectrum Active against a wide range of Gram-positive and Gram-negative bacteria. Shows activity against Escherichia coli, Pseudomonas luteola, and Pseudomonas aeruginosa. [6] [7]
Primary Indication Treatment of superficial ophthalmic infections (e.g., conjunctivitis). [3] [7]
Formulation & Dosage 0.05% eye drops. [7]
Adverse Effects Potential for local irritation and corneal damage. [7]

Mechanism of Action Visualized

The diagram below illustrates the bactericidal mechanism of this compound, based on research describing its interaction with Gram-negative bacterial cells [6].

g This compound This compound Electrostatic Binding Electrostatic Binding This compound->Electrostatic Binding  Positively charged  molecules Bacterial Cell Wall Bacterial Cell Wall Cell Wall Disruption Cell Wall Disruption Bacterial Cell Wall->Cell Wall Disruption  Destructive effect  on structure Plasma Membrane Damage Plasma Membrane Damage Cell Wall Disruption->Plasma Membrane Damage Cell Lysis Cell Lysis Intracellular Content Release Intracellular Content Release Cell Lysis->Intracellular Content Release Electrostatic Binding->Bacterial Cell Wall  Binds to negatively  charged surfaces Plasma Membrane Damage->Cell Lysis

This compound's Bactericidal Mechanism: The compound targets and disrupts bacterial cell integrity, leading to cell death.

Experimental Protocols for Research

For researchers, here are detailed methodologies from key studies on this compound's efficacy and mechanism.

Protocol 1: Determining Bactericidal Concentration [6]

This method determines the minimum bactericidal concentration (MBC) of this compound against bacterial isolates.

  • Principle: The MBC is the lowest concentration of an antiseptic that kills ≥99.9% of a bacterial inoculum.
  • Materials: Bacterial isolates (e.g., E. coli, P. aeruginosa), this compound dihydrochloride stock solution, sterile liquid nutrient broth, multi-well plates, equipment for colony counting.
  • Procedure:
    • Prepare a standardized suspension of the test bacterium (e.g., 1-5 x 10⁵ CFU/mL).
    • Create a series of two-fold serial dilutions of this compound in the nutrient broth within the multi-well plates.
    • Inoculate each well with the bacterial suspension. Include a growth control (broth + bacteria, no antiseptic) and a sterility control (broth only).
    • Incubate the plates at 35±2°C for 20-24 hours.
    • Subculture samples from wells showing no visible growth onto antibiotic-free agar plates.
    • Incubate the agar plates and determine the MBC as the lowest this compound concentration that prevents growth on the subculture.
Protocol 2: Zeta Potential Measurement for Binding Analysis [6]

This protocol quantifies the electrostatic binding of this compound to bacterial cells by measuring changes in surface charge.

  • Principle: Binding of cationic this compound molecules neutralizes the negative charge on the bacterial surface, which is measured as a change in zeta potential.
  • Materials: Bacterial cell culture in log phase, phosphate buffered saline (PBS), Zetasizer Nano ZS analyzer or equivalent.
  • Procedure:
    • Harvest bacterial cells by centrifugation, wash, and resuspend in PBS to a standardized optical density.
    • Incubate the bacterial suspension with increasing, sub-lethal concentrations of this compound dihydrochloride for a fixed period (e.g., 10-30 minutes).
    • Measure the zeta potential of each sample using the Zetasizer analyzer.
    • Plot the zeta potential values against the this compound concentration. A trend towards neutral potential (0 mV) confirms increasing neutralization of the cell surface.

Research and Development Context

This compound is positioned as a non-antibiotic antimicrobial, making it a promising candidate for preventive use to combat antibiotic resistance, especially in settings like repeated intravitreal injections [6] [8]. Its antiplaque activity has also been studied, though one clinical trial found it less effective at inhibiting plaque than chlorhexidine despite stronger suppression of oral flora, suggesting its efficacy is highly specific to its application and formulation [9].

References

Comprehensive Application Notes: Picloxydine Bactericidal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Picloxydine is a heterocyclic biguanide antiseptic with demonstrated broad-spectrum antibacterial activity. Its primary mechanism of action involves the electrostatic binding of its positively charged molecules to the negatively charged cell walls of bacteria. This interaction leads to disruption of the cell wall and plasma membrane, causing cell lysis and the release of intracellular components [1]. This mechanism is particularly effective against both antibiotic-susceptible and antibiotic-resistant strains, making it a promising agent in the context of rising antimicrobial resistance [2].

Its applications in medical research and development are diverse, spanning from ocular antiseptic preparations to antiplaque agents in oral care [3] [4]. These notes consolidate the most current quantitative data on its efficacy and provide detailed protocols for assessing its bactericidal activity.

Quantitative Data on Bactericidal Concentrations

The bactericidal potency of this compound has been quantified against various bacterial strains through in vitro studies. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Isolates

Bacterial Strain Minimum Inhibitory Concentration (MIC) Experimental Context
Coagulase-negative Staphylococci (CoNS) ≥13.56 µg/mL Conjunctival isolates, both antibiotic-resistant and susceptible strains [2]
Staphylococcus isolates ≥13.56 µg/mL Conjunctival isolates, both antibiotic-resistant and susceptible strains [2]

Table 2: Bactericidal Efficacy in Commercial Formulation and Against Gram-Negative Bacteria

Bacterial Strain / Formulation Concentration / Condition Efficacy Outcome
Vitabact (0.05% this compound) 434 µg/mL (commercial eye drop) Total loss of colony forming units (CFUs) after 15-min incubation of all tested isolates, including Pseudomonas aeruginosa [2]
Pseudomonas aeruginosa --- Most resistant gram-negative conjunctival isolate tested [1]
Escherichia coli --- Susceptible to this compound dihydrochloride [1]
Pseudomonas luteola --- Susceptible to this compound dihydrochloride [1]

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the bactericidal activity of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from studies on conjunctival isolates and determines the lowest concentration that prevents visible bacterial growth [2].

  • Principle: A standardized number of bacteria are inoculated into a series of liquid growth media containing decreasing concentrations of this compound. The MIC is the lowest concentration where no visual turbidity (growth) is observed.

  • Materials:

    • Test Substance: this compound dihydrochloride stock solution.
    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.
    • Bacterial Inoculum: Log-phase culture of the test strain, adjusted to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL), then further diluted in broth to achieve a final inoculum of 5 x 10^5 CFU/mL in each test well.
    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
  • Procedure:

    • Prepare Dilutions: In the first well of a 96-well plate, add the highest concentration of this compound in broth. Perform a two-fold serial dilution across the plate using a multichannel pipette.
    • Inoculate: Add the prepared bacterial inoculum to all test wells. Include growth control (bacteria without antiseptic) and sterility control (broth only) wells.
    • Incubate: Seal the plate and incubate at 35±2°C for 16-20 hours.
    • Read Results: The MIC is the lowest concentration of this compound in the well that shows no visible turbidity.
Protocol: Time-Kill Assay to Confirm Bactericidal Action

This assay evaluates the rate and extent of bacterial killing by a defined concentration of this compound over time [2].

  • Principle: Bacteria are exposed to a specific concentration of this compound. At timed intervals, samples are taken, and the number of viable bacteria is quantified to determine the killing kinetics.

  • Materials:

    • Test Substance: this compound dihydrochloride or its commercial formulation (e.g., Vitabact 0.05%).
    • Bacterial Inoculum: As prepared in section 3.1.
    • Neutralizing Buffer: Dey-Engley neutralizing broth to stop the action of this compound at the time of sampling.
    • Equipment: Shaking water bath or incubator, colony counter.
  • Procedure:

    • Expose: Mix the bacterial inoculum with the test concentration of this compound (e.g., 434 µg/mL) in a tube. Maintain a control tube without this compound.
    • Incubate and Sample: Incubate the tube at 35±2°C with shaking. At predetermined time points (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a sample and immediately dilute it in neutralizing buffer.
    • Plate and Count: Perform serial dilutions of the neutralized sample in sterile saline. Spread onto nutrient agar plates and incubate for 18-24 hours. Count the resulting colonies and calculate the CFU/mL.
    • Analyze: A ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum confirms bactericidal activity.
Experimental Workflow Diagram

The following diagram illustrates the logical sequence and decision points in the protocol for determining the bactericidal activity of a this compound formulation.

G start Prepare this compound Solution step1 Standardize Bacterial Inoculum start->step1 step2 Incubate Bacteria with This compound (e.g., 434 µg/mL) step1->step2 step3 Sample at Time Intervals (0, 5, 15, 30, 60 min) step2->step3 step4 Neutralize Antiseptic Action step3->step4 step5 Perform Serial Dilutions step4->step5 step6 Plate on Agar and Incubate step5->step6 step7 Count Colonies (CFU/mL) step6->step7 step8 Calculate Log Reduction step7->step8 end Confirm Bactericidal Activity (≥3-log10 CFU reduction) step8->end

Research Applications and Context

This compound's strong efficacy and safety profile have made it a subject of interest in several research areas, particularly in ophthalmology. Studies highlight its role as a potential prophylactic agent during repeated intravitreal injections, where it can serve as an alternative to antibiotics to minimize the risk of developing antibiotic resistance in the eye microflora [1] [2]. The confirmed efficacy of its commercial 0.05% eye drop formulation (marketed as Vitabact, Medibact, or Bactavit in various regions) against conjunctival bacterial isolates, including multidrug-resistant strains, makes it a valuable candidate for further development in anti-infective strategies [2] [5] [6].

References

Comprehensive Application Notes: In Vitro Serial Dilution Methods for Evaluating Picloxydine Dihydrochloride Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Picloxydine dihydrochloride is a cationic bis-biguanide antiseptic gaining increasing attention in ophthalmology and antimicrobial research due to its potent activity against various pathogens, including antibiotic-resistant strains. As global antimicrobial resistance continues to escalate, with the World Health Organization recognizing it as one of the top ten global public health threats, alternative antimicrobial agents like this compound that do not contribute to antibiotic resistance are becoming increasingly valuable in clinical practice. The mechanism of action of this compound involves electrostatic binding of its positively charged molecules to negatively charged bacterial cell walls, followed by destructive effects on the cell wall and plasma membrane that ultimately lead to cell lysis and release of intracellular components [1]. This mechanism differs fundamentally from traditional antibiotics, making it effective against multidrug-resistant strains without promoting further antibiotic resistance.

Research has demonstrated that this compound maintains bactericidal efficacy against both Gram-positive and Gram-negative bacteria, including problematic ocular pathogens such as Pseudomonas aeruginosa, Escherichia coli, and coagulase-negative staphylococci (CNS). Notably, studies have shown that this compound exhibits particularly robust activity against antibiotic-resistant coagulase-negative staphylococci, with bactericidal effects observed at concentrations of 31.2 μg/mL regardless of the isolates' antibiotic resistance profiles [2]. This broad-spectrum activity, combined with its minimal resistance development potential, positions this compound as a promising agent for preoperative prophylaxis in ocular surgery and repeated intravitreal injections, where it serves as an effective alternative to antibiotic-based regimens [3].

Materials and Reagents

Equipment and Supplies
  • Sterile tubes: At least 6-8 sterile borosilicate glass or polypropylene tubes (10-15 mL capacity)
  • Micropipettes: Variable volume pipettes (100-1000 μL, 10-100 μL) with compatible sterile tips
  • Sterile diluent: Distilled water or 0.9% saline solution, sterilized by autoclaving
  • This compound stock: 10 mg/mL this compound dihydrochloride in sterile diluent
  • Culture media: Appropriate liquid nutrient medium (e.g., Mueller-Hinton broth, Tryptic Soy broth)
  • Sterile loops or spreaders: For inoculum standardization and plating
  • Incubator: Temperature-controlled incubator (35±2°C)
  • Spectrophotometer: For standardizing bacterial inoculum density
Reagent Preparation
  • This compound stock solution: Prepare a primary stock solution of this compound dihydrochloride at 10 mg/mL in sterile distilled water or saline. Filter sterilize using a 0.22 μm membrane filter and aliquot into sterile containers. Store at 4°C protected from light for up to 30 days.
  • Dilution blanks: Prepare tubes containing 9 mL of sterile diluent (distilled water or 0.9% saline) for each required dilution step. Verify sterility by incubating an aliquot at 35±2°C for 24 hours before use.
  • Culture media: Prepare according to manufacturer instructions and sterilize by autoclaving. For solid media, add 1.5-2.0% agar before autoclaving.

Table 1: Preparation of Reagents for this compound Serial Dilution Testing

Reagent Composition/Concentration Preparation Method Storage Conditions Shelf Life
This compound Stock Solution 10 mg/mL in sterile diluent Dissolve in sterile distilled water or 0.9% saline, filter sterilize (0.22 μm) 4°C, protected from light 30 days
Dilution Blanks 9 mL sterile diluent per tube Dispense 9 mL distilled water or 0.9% saline into tubes, autoclave at 121°C for 15 minutes Room temperature 60 days
Nutrient Broth According to manufacturer specifications Prepare as per manufacturer, autoclave at 121°C for 15 minutes Room temperature, protected from light 6 months

Experimental Protocol

Serial Dilution Preparation

The serial dilution method is fundamental to determining the minimum inhibitory concentration (MIC) of this compound against bacterial isolates. This protocol describes a standardized ten-fold dilution series to assess this compound's bactericidal activity:

  • Initial setup: Label seven sterile tubes numerically from 10⁻¹ to 10⁻⁷. Aseptically add 9 mL of sterile diluent (distilled water or 0.9% saline) to each tube.
  • Primary dilution: Vortex the this compound stock solution (10 mg/mL) to ensure complete mixing. Using a sterile pipette, transfer 1 mL of the stock solution to the first tube (10⁻¹). Mix thoroughly by drawing and expelling the solution several times with the pipette, or vortex for 15-20 seconds.
  • Sequential dilutions: Discard the pipette tip and attach a new sterile tip. Transfer 1 mL from the 10⁻¹ dilution to the second tube (10⁻²). Mix thoroughly. Continue this process serially through the remaining tubes, using a fresh pipette tip for each transfer to prevent carryover.
  • Final dilution series: After completing all transfers, the dilution series will contain this compound concentrations ranging from 10⁻¹ (1000 μg/mL) to 10⁻⁷ (0.001 μg/mL) as illustrated in Figure 1.
Bacterial Inoculum Standardization
  • Culture preparation: Inoculate test organisms (e.g., S. epidermidis, P. aeruginosa) into appropriate liquid medium and incubate at 35±2°C for 18-24 hours.
  • Density adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria) using sterile saline or broth.
  • Inoculum verification: Confirm the actual bacterial concentration by performing a viable count using the spread plate method on appropriate agar media.
Inoculation and Incubation
  • Inoculation: Add 1 mL of the standardized bacterial inoculum (approximately 10⁸ CFU/mL) to each dilution tube, resulting in a 1:10 dilution of both the antimicrobial agent and the bacteria.
  • Mixing: Gently vortex each tube to ensure uniform distribution of bacteria throughout the antimicrobial solution.
  • Incubation: Incubate all tubes at the appropriate temperature (35±2°C for most human pathogens) for 18-24 hours.
  • Control setup: Include both positive (bacteria in medium without this compound) and negative (sterile medium only) controls with each experiment.

Results and Data Interpretation

Minimum Inhibitory Concentration (MIC) Determination

Following the incubation period, examine each tube for visible bacterial growth, indicated by turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. For this compound dihydrochloride, research has demonstrated potent activity against various ocular pathogens, with notable efficacy against antibiotic-resistant strains as summarized in Table 2.

Table 2: this compound Dihydrochloride Efficacy Against Ocular Pathogens

Bacterial Species/Strain MIC Range (μg/mL) Bactericidal Concentration (μg/mL) Resistance Profile Reference
Coagulase-negative staphylococci ≤31.2 31.2 Multidrug-resistant (MDR) and antibiotic-sensitive [2]
Staphylococcus epidermidis ≤31.2 31.2 Includes MDR strains [2]
Pseudomonas aeruginosa >31.2 (variable) Higher than other tested species Characteristically reduced sensitivity to antiseptics [1]
Escherichia coli ≤31.2 31.2 Not specified [1]
Pseudomonas luteola ≤31.2 31.2 Not specified [1]

The experimental workflow for determining the antibacterial efficacy of this compound dihydrochloride, from serial dilution preparation to data interpretation, is visualized in the following diagram:

G This compound Antibacterial Efficacy Testing Workflow Start Prepare this compound Stock Solution (10 mg/mL) SD Perform Serial Dilution (10⁻¹ to 10⁻⁷) Start->SD Inoc Inoculate Dilution Series with Test Organisms SD->Inoc BI Standardize Bacterial Inoculum (0.5 McFarland Standard) BI->Inoc Incub Incubate at 35±2°C for 18-24 hours Inoc->Incub MIC Assess Turbidity and Determine MIC Values Incub->MIC MBC Perform Subculturing for MBC Determination MIC->MBC EM Electron Microscopy Analysis of Bacterial Ultrastructure MBC->EM Data Interpret Results and Statistical Analysis EM->Data

Minimum Bactericidal Concentration (MBC) Determination

To determine whether this compound's effect is bactericidal or bacteriostatic, perform the following MBC determination:

  • Subculturing: From each clear tube (showing no visible growth) in the dilution series, aseptically transfer a 10 μL aliquot onto antibiotic-free agar plates.
  • Spreading: Using a sterile spreader, evenly distribute the aliquot over the entire agar surface.
  • Incubation: Incubate the plates at 35±2°C for 18-48 hours.
  • MBC determination: The MBC is defined as the lowest concentration of this compound that results in ≥99.9% reduction of the original inoculum (i.e., no growth on subculture).
Electron Microscopy Analysis

The ultrastructural changes in bacterial cells following this compound treatment can be visualized using electron microscopy:

  • Sample preparation: Expose bacterial cultures to this compound at the determined MIC and MBC concentrations for 2-4 hours.
  • Fixation: Fix samples with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.
  • Post-fixation: Treat with 1% osmium tetroxide for 1 hour.
  • Dehydration: Dehydrate through a graded ethanol series (30%, 50%, 70%, 90%, 100%).
  • Imaging: Examine using a scanning electron microscope (e.g., Quanta 200 3D) at appropriate magnifications.

Studies utilizing this methodology have demonstrated that this compound dihydrochloride has a destructive effect on bacterial cell walls and plasma membranes, leading to cell lysis and release of intracellular components [1]. This mechanism explains its potent bactericidal activity against both antibiotic-sensitive and resistant strains.

Applications and Discussion

The serial dilution method for evaluating this compound dihydrochloride has significant applications across multiple domains of clinical practice and research. In ophthalmology, it provides essential data supporting the use of this compound as a prophylactic agent during preoperative preparation and postoperative care, particularly for patients undergoing repeated intravitreal anti-VEGF injections [1]. The method's ability to quantitatively demonstrate this compound's efficacy against multidrug-resistant pathogens makes it invaluable for addressing the growing challenge of antimicrobial resistance in healthcare settings.

Research utilizing this serial dilution approach has revealed several important characteristics of this compound's antimicrobial activity. The evidence indicates consistent bactericidal activity at 31.2 μg/mL against coagulase-negative staphylococci, regardless of their antibiotic resistance profiles [2]. This finding is particularly significant given the high prevalence of multidrug resistance among ocular isolates, with studies reporting multidrug resistance in 14% of S. aureus and 39% of coagulase-negative Staphylococci isolates [3]. Additionally, the methodology has helped identify differences in susceptibility patterns among bacterial species, with P. aeruginosa consistently demonstrating higher resistance to this compound compared to other Gram-negative bacteria [1].

The mechanistic insights gained through these studies confirm that this compound's action involves electrostatic binding of positively charged molecules to negatively charged bacterial cell walls, followed by destructive effects on cellular integrity [1]. This mechanism differs fundamentally from most antibiotics and may explain why this compound remains effective against strains that have developed resistance to conventional antibiotics through target modification or drug inactivation pathways.

Limitations and Considerations

While the serial dilution method provides valuable quantitative data on this compound efficacy, researchers should be aware of several methodological limitations:

  • Technical variability: Manual serial dilution introduces potential for propagation errors, with higher dilutions typically exhibiting greater inaccuracies. Proper pipetting technique and regular equipment calibration are essential for reproducibility.
  • Time requirements: The sequential nature of serial dilution requires extended processing time compared to some automated methods, potentially limiting throughput in high-volume settings.
  • Dynamic range constraints: The method may not adequately characterize agents with narrow therapeutic windows or steep dose-response curves without implementing additional intermediate dilution steps.
  • Inoculum effect: Variances in inoculum density can significantly impact MIC results, necessitating careful standardization of bacterial suspensions.

When interpreting results from this compound susceptibility testing, it is important to consider that in vitro activity does not always directly translate to clinical efficacy. Factors such as protein binding, tissue penetration, and local environmental conditions at the infection site can modulate antimicrobial activity in clinical settings. Furthermore, while current evidence suggests this compound does not promote bacterial resistance, ongoing surveillance is necessary as with any antimicrobial agent.

Conclusion

The serial dilution method provides a standardized, reproducible approach for evaluating the antibacterial efficacy of this compound dihydrochloride against various bacterial pathogens. Through this methodology, researchers have demonstrated this compound's potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with a characteristic bactericidal mechanism involving disruption of cellular integrity. These findings support the growing application of this compound as an effective antiseptic in ophthalmology and other medical fields where alternative antimicrobial agents are needed to address the escalating challenge of antibiotic resistance. The continued refinement of testing methodologies and clinical correlation of in vitro findings will further enhance our understanding of this compound's role in infection prevention and management.

References

Comprehensive Application Notes and Protocols for Picloxydine Antibacterial Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Picloxydine and Its Antimicrobial Applications

This compound is a heterocyclic biguanide compound with demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This chemical class shares structural similarities with other well-known biguanides such as chlorhexidine, but this compound possesses distinct characteristics that make it particularly valuable for specific clinical applications. The compound operates through a membrane-disruptive mechanism that leads to bacterial cell lysis and death, making it effective even against some antibiotic-resistant strains. This compound's clinical significance has grown substantially in recent years, particularly in ophthalmology where it is formulated as 0.05% eye drops (marketed as Vitabact and other brand names) for the prevention and treatment of ocular infections. [1] [2]

The increasing global challenge of antimicrobial resistance (AMR) has intensified the search for effective antiseptic agents that can circumvent conventional resistance mechanisms. This compound presents a promising alternative to antibiotics for peri-procedural prophylaxis, especially in settings like intravitreal injections where repeated antibiotic use has been shown to promote selection of multidrug-resistant organisms on the ocular surface. Research indicates that this compound maintains efficacy against coagulase-negative staphylococci isolates that demonstrate multidrug resistance to conventional antibiotics, highlighting its potential value in clinical settings where antibiotic resistance compromises standard prophylactic measures. Additionally, its activity against problematic Gram-negative pathogens like Pseudomonas aeruginosa further supports its utility across a broad microbiological spectrum. [1] [3]

Mechanism of Action and Bacterial Susceptibility

Fundamental Antibacterial Mechanism

This compound exerts its antibacterial effect through a multi-stage process that begins with electrostatic interactions between the positively charged biguanide molecules and negatively charged components of bacterial cell walls. This initial binding phase is followed by membrane disruption and ultimately culminates in bacterial cell lysis. The cationic nature of this compound molecules facilitates their attraction to and interaction with anionic structures on bacterial surfaces, including teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This electrostatic binding has been quantitatively demonstrated through zeta potential measurements, which show neutralization of bacterial surface charge with increasing this compound concentrations. Following attachment, this compound disrupts the cytoplasmic membrane integrity, leading to increased permeability, leakage of intracellular components, and eventual cell death. [3] [2]

Advanced electron microscopy studies have visually confirmed the destructive effects of this compound on bacterial ultrastructure. These investigations reveal significant damage to both cell walls and plasma membranes, with clear evidence of cellular content release following treatment. The mechanism is concentration-dependent, with lower concentrations potentially causing bacteriostatic effects through membrane potential disruption, while higher concentrations produce rapid bactericidal activity through complete membrane disintegration. This mechanism remains effective against bacteria that have developed resistance to conventional antibiotics, as it targets fundamental structural components rather than specific metabolic pathways susceptible to genetic resistance mutations. Unlike many antibiotics that inhibit specific enzymes or biosynthetic processes, this compound's membrane-targeting approach provides a broader spectrum of activity with a lower likelihood of resistance development. [3]

Visual Representation of Mechanism

The following diagram illustrates the sequential mechanism of this compound's antibacterial action:

G Start This compound in Solution Step1 Electrostatic Binding to Negatively Charged Cell Wall Start->Step1  Cationic attraction Step2 Membrane Disruption and Increased Permeability Step1->Step2  Membrane integration Step3 Leakage of Intracellular Components Step2->Step3  Loss of integrity Step4 Complete Cell Lysis and Bacterial Death Step3->Step4  Critical damage

Diagram 1: Mechanism of antibacterial action of this compound against bacterial cells.

Quantitative Antibacterial Activity Data

Minimum Inhibitory Concentration (MIC) Values

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For this compound, MIC values have been established through standardized broth microdilution methods against various bacterial species, particularly ocular isolates. These values provide crucial guidance for determining appropriate dosing concentrations for clinical and prophylactic applications. The following table summarizes documented MIC values for this compound against relevant bacterial pathogens: [1] [3]

Table 1: Minimum Inhibitory Concentration (MIC) ranges of this compound against bacterial pathogens

Bacterial Species/Group MIC Range (μg/mL) Reference Strain/Isolate Type Experimental Conditions
Staphylococcus epidermidis (CoNS) 13.56 - 27.12 Conjunctival isolates, both antibiotic-sensitive and resistant Broth microdilution, 24h incubation
Staphylococcus aureus ≤13.56 - 27.12 Ocular isolates Broth microdilution in Mueller-Hinton broth
Pseudomonas aeruginosa 434 (bactericidal) Conjunctival and reference strains 15-minute exposure to Vitabact eye drops
Escherichia coli 27.12 - 54.24 Conjunctival isolates Broth microdilution method
Pseudomonas luteola 27.12 - 54.24 Environmental isolates Automated bacteriological analyzer
Other Gram-negative bacteria 27.12 - 108.48 Clinical isolates Standardized microdilution test

Notably, this compound demonstrates consistent activity against methicillin-resistant Staphylococcus epidermidis and other coagulase-negative staphylococci that exhibit multidrug resistance to conventional antibiotics. This consistent efficacy across antibiotic-sensitive and antibiotic-resistant strains highlights one of this compound's most valuable attributes—its ability to circumvent conventional resistance mechanisms. The bactericidal concentration for Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen, was established at 434 μg/mL following a 15-minute exposure, which corresponds to the concentration present in commercially available Vitabact 0.05% eye drops. This rapid bactericidal activity supports its use in pre-procedural disinfection protocols where exposure time may be limited. [1] [3]

Comparative Efficacy Data

Understanding the relative potency of this compound compared to other antimicrobial agents helps contextualize its appropriate applications. The following table presents data comparing this compound's efficacy to other commonly used antiseptics and antibiotics:

Table 2: Comparative efficacy of this compound against other antimicrobial agents

Antimicrobial Agent Bacterial Spectrum Key Efficacy Findings Clinical Advantages
This compound (0.05%) Broad-spectrum (Gram-positive & Gram-negative) 100% elimination of conjunctival isolates after 15-min exposure; effective against MDR strains No resistance development; convenient formulation; good ocular tolerance
Tobramycin (0.3%) Primarily Gram-negative & some Gram-positive Initial elimination but 10% recolonization with differing strains Established safety profile; broad antibiotic coverage
Chlorhexidine (0.05%) Broad-spectrum 82-90% reduction in bacterial load; comparable to povidone-iodine Colorless; well-tolerated; effective against resistant organisms
Povidone-iodine (5%) Broad-spectrum (including fungi, viruses) 91.2% reduction in conjunctival flora; gold standard for ocular surface disinfection Extremely broad spectrum; visible application
Fluoroquinolones Broad-spectrum Development of resistance with repeated use Excellent intraocular penetration; broad-spectrum activity

Comparative studies have revealed that this compound demonstrates several distinctive advantages in clinical settings. Unlike topical antibiotics such as tobramycin and fluoroquinolones, repeated use of this compound does not appear to select for resistant bacterial populations—a critical consideration in patients requiring repeated applications, such as those undergoing serial intravitreal injections. When compared to other antiseptics like chlorhexidine, this compound offers similar broad-spectrum activity with a formulation specifically developed for ophthalmic use. The commercially available 0.05% eye drop formulation (Vitabact) provides a convenient and standardized delivery method that ensures consistent dosing and patient compliance. These characteristics position this compound as a valuable option for antimicrobial prophylaxis, particularly in settings where antibiotic resistance poses a significant concern. [1]

Standard Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method represents the standard reference technique for determining the minimum inhibitory concentration of this compound against bacterial isolates. This protocol provides a reproducible, quantitative assessment of antibacterial activity that can be standardized across laboratories. The following workflow outlines the complete experimental procedure: [1] [3] [4]

G Start Prepare this compound Stock Solution (1000 μg/mL in appropriate solvent) Step1 Perform Serial Two-Fold Dilutions in Mueller-Hinton Broth Start->Step1 Step2 Standardize Bacterial Inoculum (5 × 10⁵ CFU/mL in log phase) Step1->Step2 Step3 Inoculate Dilution Series with Bacterial Suspension Step2->Step3 Step4 Incubate 18-24 Hours at 35±2°C Step3->Step4 Step5 Assess Visual Growth Determine MIC as Lowest Concentration with No Visible Growth Step4->Step5 Step6 Confirm Bactericidal Activity by Subculturing on Solid Media Determine MBC Step5->Step6

Diagram 2: Workflow for broth microdilution method to determine MIC and MBC of this compound.

4.1.1 Materials and Equipment
  • This compound standard: High-purity powder (commercially available from suppliers like MedChemExpress, CAS No. 5636-92-0)
  • Solvents: Sterile distilled water or appropriate solvent as per compound properties
  • Culture media: Mueller-Hinton broth (MHB) for dilution; Mueller-Hinton agar (MHA) for viability testing
  • Sterile 96-well microtiter plates: With U-bottom wells for improved pellet visualization
  • Automated diluter/dispenser: For precision in serial dilution preparation
  • Spectrophotometer: For bacterial suspension standardization
  • Incubator: Maintained at 35±2°C for optimal bacterial growth
  • Quality control strains: Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853 [1] [3] [4]
4.1.2 Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a this compound stock solution at 1000 μg/mL in sterile distilled water. Filter-sterilize using a 0.22 μm membrane filter. Note that this compound may require mild heating (60°C) and pH adjustment to 5 with HCl for complete dissolution, particularly at higher concentrations.

  • Serial Dilution Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth across a concentration range of 0.5 μg/mL to 256 μg/mL. Include growth control wells (medium + inoculum, no antibiotic) and sterility control wells (medium only). The final volume in each well before inoculation should be 100 μL.

  • Bacterial Inoculum Standardization: Grow test organisms in Mueller-Hinton broth to mid-log phase (approximately 4-6 hours). Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) using sterile saline. Further dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

  • Inoculation and Incubation: Add 100 μL of the standardized bacterial inoculum to each well of the microdilution plate containing 100 μL of the antimicrobial dilutions. This results in a final bacterial concentration of approximately 2.5 × 10^5 CFU/mL and a 1:2 dilution of the original this compound concentrations. Seal plates with permeable membrane covers and incubate at 35±2°C for 18-24 hours.

  • MIC Determination: Following incubation, examine wells for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. For increased objectivity, resazurin dye (0.015% w/v) can be added, with color change from blue to pink indicating bacterial growth.

  • MBC Determination: Subculture 10 μL from wells showing no visible growth onto Mueller-Hinton agar plates. After incubation at 35±2°C for 18-24 hours, examine for bacterial growth. The minimum bactericidal concentration (MBC) is defined as the lowest this compound concentration that kills ≥99.9% of the initial inoculum. [1] [3] [4]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information about the rate of bactericidal activity, which is particularly relevant for antiseptic agents like this compound that may be used in applications with limited contact time. This method determines the rate and extent of bacterial killing over time, generating data essential for establishing optimal exposure times in clinical applications.

4.2.1 Materials and Special Equipment
  • This compound test solutions at relevant concentrations (typically 0.5×, 1×, 2×, and 4× MIC)
  • Sterile tubes for time-point sampling
  • Pre-warmed Mueller-Hinton broth
  • Sterile saline for serial dilutions
  • Mueller-Hinton agar plates for viability counting
  • Automated colony counter (optional)
4.2.2 Step-by-Step Procedure
  • Initial Setup: Prepare this compound solutions in Mueller-Hinton broth at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a growth control tube containing broth without this compound.

  • Inoculation: Add a standardized bacterial suspension (prepared as in the MIC method) to each tube to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

  • Incubation and Sampling: Incigate the tubes at 35±2°C. At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), remove 100 μL aliquots from each tube.

  • Viable Count Determination: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate 100 μL of appropriate dilutions onto Mueller-Hinton agar plates in duplicate. Spread evenly and incubate at 35±2°C for 18-24 hours.

  • Data Analysis: Count resulting colonies and calculate CFU/mL. Plot log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity is defined as maintenance of the inoculum level or a <3-log10 reduction. [1] [4]

Alternative Assay Methods

Agar Diffusion Methods

While broth dilution methods provide quantitative MIC data, agar diffusion assays offer a complementary approach for initial screening or when specialized equipment is limited. The disk diffusion method employs antibiotic-impregnated disks placed on inoculated agar plates, creating a concentration gradient that results in zones of inhibition around disks containing effective antimicrobials. For this compound testing, sterile filter paper disks (6 mm diameter) are impregnated with 10 μL of appropriate this compound solutions (typically ranging from 10-100 μg/mL) and placed on Mueller-Hinton agar plates that have been surface-inoculated with standardized bacterial suspensions. Following 18-24 hours of incubation at 35±2°C, the diameter of inhibition zones (including disk diameter) is measured to the nearest millimeter. These zone diameters correlate with antimicrobial potency and can be compared to established breakpoints for interpretation, though formal interpretive criteria for this compound have not been standardized by regulatory bodies like FDA or CLSI. The well diffusion method follows a similar principle but uses wells cut into the agar instead of disks, allowing testing of larger sample volumes. [4]

Advanced Methodologies

Flow cytometry represents a sophisticated alternative for assessing this compound's antibacterial effects, particularly for detecting subtle changes in bacterial physiology and membrane integrity. This method employs fluorescent dyes that differentiate between live, compromised, and dead cells based on membrane integrity and enzymatic activity. Common dye combinations include propidium iodide (which penetrates only damaged membranes) paired with SYTO 9 for viability assessment, or DiOC₂(3) for membrane potential measurement. Following this compound exposure, stained bacterial cells are analyzed using flow cytometry to determine the proportion of cells with intact versus compromised membranes. This approach provides rapid results (within hours rather than days) and can detect subpopulations with differential susceptibility that might be missed by conventional culture-based methods. Additionally, impedance-based methods measure changes in electrical conductivity caused by bacterial growth or inhibition, offering real-time monitoring of this compound's effects without requiring manual sampling. While these advanced methodologies provide greater sensitivity and faster results, they require specialized equipment and technical expertise that may not be available in all laboratory settings. [4]

Applications and Implementation Guidelines

Ophthalmic Applications and Protocol

This compound's primary clinical application is in ophthalmic medicine, where it is formulated as 0.05% eye drops (500 μg/mL) under brand names including Vitabact, Medibact, and Bactavit. This concentration significantly exceeds the MIC values for most ocular pathogens (13.56-54.24 μg/mL for common isolates), ensuring effective bactericidal activity. Clinical studies support its use for perioperative prophylaxis in ocular surgery and intravitreal injections, where it demonstrates equivalent efficacy to topical antibiotics without promoting antimicrobial resistance. [1]

The established clinical protocol for intravitreal injection prophylaxis involves instilling one drop of 0.05% this compound in the conjunctival sac three times daily for three days before the procedure and continuing for five days afterward. This regimen achieved complete elimination of conjunctival bacterial flora in study populations, with efficacy equivalent to topical tobramycin but without the concerning 10% recolonization rate observed with the antibiotic. For direct preoperative disinfection, studies have demonstrated that a 15-minute exposure to 0.05% this compound solution results in complete elimination of viable bacteria, including Pseudomonas aeruginosa. This rapid bactericidal action supports its utility in clinical settings where extended preparation times are not feasible. [1]

Research Applications and Considerations

In research settings, this compound serves as a valuable tool for investigating membrane-targeting antimicrobial mechanisms and exploring strategies to circumvent conventional antibiotic resistance. Studies elucidating its mechanism have employed sophisticated techniques including zeta potential measurement to demonstrate electrostatic binding to bacterial cells, and electron microscopy to visualize the resulting ultrastructural damage. These investigations confirm that this compound's interaction with bacterial membranes causes significant disruption to both cell walls and plasma membranes, leading to leakage of intracellular components and ultimately cell lysis. [3]

When designing research studies with this compound, several methodological considerations merit attention. The compound's cationic nature may lead to interaction with anionic components of culture media, potentially reducing effective concentrations. This can be mitigated by using minimal organic content in test media or accounting for these interactions in experimental design. Additionally, the pH-dependent solubility of this compound necessitates careful preparation of stock solutions, with recommended mild heating and pH adjustment to 5 with HCl for complete dissolution. For assessment of bactericidal versus bacteriostatic activity, the MBC:MIC ratio should be determined, with a ratio ≤4 indicating bactericidal activity—a characteristic expected for membrane-targeting agents like this compound. These methodological considerations ensure accurate, reproducible results when evaluating this compound's antibacterial properties in research contexts. [1] [3] [2]

Conclusion

This compound represents an effective antibacterial agent with a well-defined mechanism of action targeting bacterial cell membranes. Its consistent activity against multidrug-resistant organisms, favorable safety profile in ophthalmic formulations, and lack of cross-resistance with conventional antibiotics make it a valuable option for clinical prophylaxis and a useful tool in antimicrobial research. The protocols outlined in this document provide comprehensive guidance for standardized evaluation of its antibacterial properties, facilitating both clinical application and further investigative studies.

References

Comprehensive Application Notes and Protocols on Picloxydine Antiplaque Activity and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Picloxydine and Its Pharmaceutical Profile

This compound is a heterocyclic biguanide compound with demonstrated broad-spectrum antibacterial activity and significant antiplaque properties. As a cationic bis-biguanide, this compound shares structural similarities with chlorhexidine but possesses distinct characteristics that influence its efficacy and application spectrum [1] [2]. The compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria through a mechanism involving disruption of microbial cell membranes [3] [4]. With the molecular formula C₂₀H₂₄Cl₂N₁₀ and a molecular weight of 475.38 g/mol, this compound presents as a white to off-white solid with favorable stability profiles for pharmaceutical formulations [2] [3]. Currently, its primary clinical applications include ocular antiseptic preparations and oral antiplaque formulations, with growing interest in its potential for preventing antibiotic resistance in settings requiring repeated antimicrobial prophylaxis [5] [4].

The chemical structure of this compound features two chlorophenylguanidine groups connected via a piperazine bridge, creating a symmetrical cationic molecule that readily interacts with negatively charged bacterial cell surfaces [2] [3]. This molecular configuration contributes to its strong electrostatic binding to microbial membranes, leading to rapid disruption and cell death. Unlike many conventional antibiotics, this compound's mechanism of action involves physical disruption of cellular integrity rather than inhibition of specific metabolic pathways, making it less susceptible to the development of microbial resistance [4]. These properties have established this compound as a valuable agent in clinical settings where repeated antiseptic applications are necessary and where antibiotic resistance poses significant concerns.

Table 1: Fundamental Chemical and Pharmaceutical Properties of this compound

Property Specification
CAS Number 5636-92-0
Molecular Formula C₂₀H₂₄Cl₂N₁₀
Molecular Weight 475.38 g/mol
Chemical Structure Heterocyclic biguanide
Appearance White to off-white solid
Primary Mechanisms Bacterial membrane disruption
Spectrum of Activity Broad-spectrum antibacterial
Commercial Formulations 0.05% eye drops, mouthrinses
Water Solubility Soluble (as dihydrochloride salt)

Antiplaque Efficacy and Comparative Analysis

The antiplaque efficacy of this compound has been evaluated in clinical trials, most notably in a double-blind study comparing its performance to chlorhexidine. This investigation revealed an intriguing dissociation between antibacterial potency and antiplaque effectiveness. While this compound demonstrated superior suppression of oral flora compared to chlorhexidine at higher concentrations, chlorhexidine exhibited significantly greater inhibition of plaque development [1]. This lack of direct correlation between antibacterial and antiplaque activity suggests that structural differences between these bis-biguanides significantly influence their mechanisms of action and clinical effectiveness. Specifically, the piperazine bridge in this compound versus the hexamethylene chain in chlorhexidine may affect substantivity to oral tissues and binding kinetics to microbial surfaces [1].

In ocular applications, this compound has demonstrated exceptional efficacy as an antiseptic for perioperative prophylaxis. A comprehensive study evaluating conjunctival flora in patients undergoing intravitreal injections (IVIs) revealed that this compound achieved complete elimination of baseline conjunctival isolates when administered as 0.05% eye drops (Vitabact) for 3 days before and 5 days after the procedure [5]. Importantly, this effect was observed against coagulase-negative Staphylococci (CoNS) strains, 40-50% of which were multidrug-resistant (MDR). The recolonization rate observed with this compound treatment was only 10%, significantly lower than the 20% observed with antibiotic regimens, highlighting its potential for reducing the risk of antibiotic resistance development in patients requiring repeated anti-VEGF injections [5].

Table 2: Comparative Antiplaque and Antibacterial Efficacy of this compound vs. Chlorhexidine

Parameter This compound Chlorhexidine
Chemical Structure Piperazine bridge Hexamethylene chain
Antiplaque Efficacy Moderate High
Antibacterial Potency High (superior flora suppression) Moderate
Substantivity Lower Higher
Concentration in Oral Rinses 0.2%-0.4% 0.12%-0.2%
Aerobic Organism Reduction Significant at 0.4% Significant at 0.2%
Anaerobic Organism Reduction Effective Highly effective

Table 3: Ocular Antiseptic Efficacy of this compound in Intravitreal Injection Prophylaxis

Parameter Results
Concentration Used 0.05% (Vitabact eye drops)
Application Protocol 3 days before + 5 days after IVI
Baseline Isolate Elimination 100%
Recolonization Rate 10%
Efficacy Against MDR CoNS Effective (40-50% of CoNS were MDR)
Gram-negative Coverage Effective (including Pseudomonas aeruginosa)
Patient Tolerance Favorable (colorless, less irritation than povidone-iodine)

Mechanism of Action: Bacterial Membrane Disruption

This compound exerts its antibacterial effects primarily through electrostatic interactions with bacterial cell membranes, leading to rapid disruption of cellular integrity and eventual cell lysis. The mechanism begins with the attraction between positively charged biguanide groups in this compound and negatively charged components on bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria [4]. This electrostatic binding neutralizes the natural negative charge of bacterial surfaces, as demonstrated by zeta potential measurements showing dose-dependent neutralization of bacterial surface charge following this compound exposure [4]. Following initial binding, this compound molecules integrate into the bacterial membrane structure, disrupting lipid packing and creating pores and defects that compromise membrane integrity.

The disruption of membrane integrity leads to massive leakage of intracellular components, including potassium ions, nucleotides, and other essential cytoplasmic molecules. This leakage is followed by complete cell lysis and bacterial death. Electron microscopy studies have visually confirmed the destructive effects of this compound on both cell walls and plasma membranes of bacteria, with clear evidence of membrane fragmentation and cellular content release [4]. Against Gram-negative bacteria, including Pseudomonas aeruginosa, this compound demonstrates bactericidal activity with minimum inhibitory concentration (MIC) values ≥13.56 µg/mL [4]. Importantly, incubation of bacteria for just 15 minutes in commercially available this compound eye drops (containing 434 µg/mL concentration) resulted in total elimination of colony-forming units, including challenging pathogens like Pseudomonas aeruginosa [5]. This rapid and physical mechanism of action explains this compound's effectiveness against multidrug-resistant bacteria that have developed resistance to conventional antibiotics targeting specific metabolic pathways.

The following diagram illustrates the sequential mechanism of antibacterial action of this compound:

Mechanism of this compound Antibacterial Action Start This compound Cationic Biguanide Step1 Electrostatic Binding to Negatively Charged Bacterial Surface Start->Step1 Step 1 Step2 Integration into Cell Membrane Step1->Step2 Step 2 Step3 Membrane Disruption and Permeabilization Step2->Step3 Step 3 Step4 Leakage of Intracellular Components Step3->Step4 Step 4 Step5 Cell Lysis and Bacterial Death Step4->Step5 Step 5

Experimental Protocols and Methodologies

Protocol for Evaluation of Antiplaque Efficacy in Oral Applications

The antiplaque activity of this compound has been quantitatively evaluated using standardized clinical trial methodologies. A double-blind clinical trial design is recommended for objective assessment, with plaque measurements recorded using established indices such as the Plaque Index (PI) or Turesky modification of the Quigley-Hein index [1]. The recommended protocol involves:

  • Subject Selection: Recruit adult participants with established plaque formation but excluding those with periodontal disease, antibiotic use within the past 3 months, or known sensitivity to biguanide compounds.
  • Study Design: Implement a randomized, double-blind, crossover design with washout periods between treatments to eliminate carryover effects.
  • Treatment Regimen: Prepare 0.2% and 0.4% this compound mouthrinse solutions, with a 0.2% chlorhexidine solution as active control and placebo rinse as negative control.
  • Application Protocol: Instruct participants to rinse with 10 mL of assigned solution for 30 seconds twice daily (morning and evening), refraining from oral hygiene procedures for 8-12 hours before plaque assessments.
  • Assessment Schedule: Conduct plaque measurements at baseline, 4 hours after first rinse, and on days 3, 7, and 14 of treatment.
  • Microbiological Sampling: Collect supragingival plaque samples for viable aerobic and anaerobic counts using appropriate culture media and conditions.

This methodology successfully demonstrated that 0.4% this compound produces a highly significant reduction in aerobic oral organisms, outperforming 0.2% this compound and chlorhexidine in reducing total viable counts of oral aerobic and anaerobic organisms [2].

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound can be quantified through determination of Minimum Inhibitory Concentration (MIC) values using standardized broth microdilution methods. The following protocol is adapted from studies evaluating this compound against conjunctival isolates [5] [4]:

  • Bacterial Strains: Include reference strains and clinical isolates of relevant pathogens (e.g., Staphylococcus aureus, coagulase-negative Staphylococci, Pseudomonas aeruginosa, Escherichia coli).
  • Inoculum Preparation: Adjust turbidity of bacterial suspensions in sterile saline to 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL), then further dilute in appropriate broth medium to achieve final inoculum density of 5×10⁵ CFU/mL.
  • Compound Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates, with concentrations typically ranging from 0.5 μg/mL to 512 μg/mL.
  • Inoculation and Incubation: Add standardized bacterial inoculum to each well, leaving growth control (medium + inoculum) and sterility control (medium only) wells. Seal plates and incubate at 35±2°C for 16-20 hours.
  • MIC Determination: Identify the lowest concentration of this compound that completely inhibits visible bacterial growth. Confirm bactericidal versus bacteriostatic activity by subculturing from clear wells onto antibiotic-free agar plates.

Studies employing this methodology have established that this compound exhibits MIC values ≥13.56 µg/mL against Staphylococci isolates (both antibiotic-resistant and susceptible strains) and demonstrates complete bactericidal activity against Pseudomonas aeruginosa at 434 µg/mL concentration [5] [4].

Protocol for Ocular Antiseptic Efficacy in Intravitreal Injection Prophylaxis

The efficacy of this compound as an ocular antiseptic has been established through clinical studies in patients undergoing intravitreal injections. The following protocol details the application regimen and assessment methodology:

  • Patient Population: Include patients scheduled for intravitreal injections, with exclusion criteria covering recent ophthalmic surgery, active ocular infection, or use of topical antibiotics within the previous month.
  • Treatment Groups: Randomize patients to receive either this compound 0.05% (Vitabact) or topical antibiotic (e.g., tobramycin) as control.
  • Application Regimen: Instill one drop of assigned medication into the conjunctival sac three times daily for 3 days before the planned intravitreal injection and continue for 5 days after the procedure.
  • Conjunctival Sampling: Obtain conjunctival swabs using sterile technique from the inferior conjunctival fornix at baseline (before starting prophylactic treatment), immediately before injection (after povidone-iodine preparation), and at follow-up visits.
  • Microbiological Processing: Inoculate swabs onto appropriate culture media (blood agar, chocolate agar), incubate aerobically at 35-37°C for 48 hours, and identify isolates using automated bacteriological analyzers (e.g., BD Phoenix 100).
  • Antibiotic Susceptibility Testing: Perform on all isolates using Kirby-Bauer disk diffusion or broth microdilution methods according to CLSI guidelines.

This protocol demonstrated that this compound achieved complete elimination of baseline conjunctival isolates with only 10% recolonization rate, performing comparably to antibiotic prophylaxis while reducing the risk of selecting resistant bacterial strains [5].

Pharmaceutical Applications and Clinical Use Cases

This compound has established important clinical roles in two primary therapeutic areas: oral antiplaque applications and ocular antiseptic prophylaxis. In oral healthcare, this compound-containing mouthrinses provide an effective alternative for plaque control, particularly valuable for patients who may not tolerate chlorhexidine due to side effects such as tooth staining or altered taste perception [1] [2]. The antiplaque properties of this compound, though somewhat less potent than chlorhexidine, still offer significant clinical benefits with potentially fewer side effects. Studies indicate that 0.4% this compound produces a highly significant reduction in oral aerobic organisms, outperforming both lower concentrations of this compound and standard chlorhexidine formulations in reducing total viable counts of oral microorganisms [2].

In ophthalmology, this compound has emerged as a valuable alternative to antibiotics for perioperative prophylaxis, particularly in patients requiring repeated intravitreal anti-VEGF injections [5]. The commercial formulation Vitabact (0.05% this compound eye drops) has demonstrated excellent efficacy in eliminating conjunctival bacterial flora when administered 3 days before and 5 days after ocular procedures. This application is especially important given the rising concern about antibiotic resistance developing in patients receiving repeated courses of topical antibiotics with each injection. This compound offers the advantage of broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, without promoting further resistance development [5] [4]. Additionally, as a colorless solution that typically causes less irritation than povidone-iodine, this compound enhances patient comfort and compliance during repeated use, making it particularly suitable for the growing population requiring regular intravitreal injections for retinal diseases.

The following workflow diagram illustrates the optimal application protocol for this compound in ocular antisepsis:

This compound Ocular Antisepsis Protocol Start Patient Scheduled for IVI PreOp Preoperative Phase: 0.05% this compound TID for 3 Days Start->PreOp Initiate DayOf Day of Procedure: Povidone-Iodine Preparation PreOp->DayOf Continue until procedure PostOp Postoperative Phase: 0.05% this compound TID for 5 Days DayOf->PostOp Resume after procedure Outcome Outcome Assessment: Microbiological Evaluation at Follow-up PostOp->Outcome Complete course Result Therapeutic Outcome: Elimination of Baseline Flora Minimal Recolonization Outcome->Result Evaluate efficacy

Advantages in Addressing Antibiotic Resistance

This compound offers significant advantages in the current era of escalating antibiotic resistance, particularly in clinical settings requiring repeated or prolonged antimicrobial prophylaxis. The mechanism of action of this compound, based on physical disruption of bacterial membranes rather than inhibition of specific metabolic pathways, makes development of resistance unlikely [4]. This contrasts sharply with conventional antibiotics, where single-point mutations or acquisition of resistance genes can confer complete resistance. Studies have demonstrated that this compound maintains equivalent efficacy against both antibiotic-susceptible and multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant coagulase-negative Staphylococci (CoNS) [5].

In ophthalmology, where repeated intravitreal injections have become standard care for retinal diseases, the problem of antibiotic resistance selection has become particularly pressing. Research has shown that patients receiving repeated courses of topical antibiotics with each injection develop conjunctival flora with dramatically increased resistance rates—up to 90% of CoNS isolates demonstrated multidrug resistance in patients with multiple previous injections and antibiotic courses [5]. In this population, this compound provided effective antisepsis without contributing to resistance selection. Similarly, in oral care, where long-term use of antimicrobial mouthrinses is common, this compound offers a sustainable alternative that doesn't promote cross-resistance to clinically important antibiotics. The electrostatic binding mechanism of this compound to bacterial membranes targets a fundamental structural component that bacteria cannot easily alter without compromising viability, providing a durable solution for infection prophylaxis in settings requiring repeated applications [4].

References

Picloxydine ocular antiseptic preoperative preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Picloxydine

The rise of antimicrobial resistance (AMR) is a pressing global health threat, making the prophylactic use of topical antibiotics before ocular procedures increasingly problematic [1]. Repeated short-term courses of antibiotics, common with procedures like serial intravitreal injections (IVIs), can select for multidrug-resistant (MDR) bacteria on the ocular surface [2] [1]. Antiseptics offer a potent solution, as they provide broad-spectrum antimicrobial activity without inducing bacterial resistance [1].

This compound dihydrochloride is a cationic biguanide antiseptic commercially available as 0.05% eye drops (e.g., Vitabact) [2]. Its mechanism of action involves the electrostatic binding of positively charged this compound molecules to negatively charged bacterial cell walls, leading to destructive effects on the cell wall and plasma membrane, ultimately causing cell lysis [3]. It demonstrates bactericidal activity against a range of conjunctival isolates, including antibiotic-resistant Staphylococci and Gram-negative bacteria like Pseudomonas aeruginosa [2] [3].

Efficacy and Comparative Data

The tables below summarize key efficacy data and a comparative analysis of this compound against other common ocular antiseptics.

Table 1: Summary of this compound Efficacy from Key Studies

Study Focus Key Findings Reference
Antibacterial Efficacy (in vitro) Shown bactericidal effect against Staphylococci (MIC ≥13.56 µg/mL). Incubation for 15 min in 434 µg/mL (0.0434%) this compound caused total loss of CFUs of all tested isolates, including P. aeruginosa. [2]
Mechanism of Action Positively charged molecules bind to negatively charged bacterial cell walls, causing destruction of the cell wall and plasma membrane, leading to cell lysis. [3]
Clinical Prophylaxis in IVIs A peri-injection course (3 days before and 5 days after) resulted in the total elimination of baseline conjunctival isolates, with efficacy similar to the antibiotic tobramycin 0.3%. [2] [4]

Table 2: Comparative Analysis of Common Ocular Antiseptics

Agent Key Advantages Key Disadvantages / Notes
This compound (0.05%) Available as convenient, approved eye drops; effective against MDR bacteria; no induced resistance reported; suitable for repeated patient self-administration. Less clinical data than PVP-I; optimal concentration and regimen for various procedures not fully established.
Povidone-Iodine (PVP-I) Gold standard; broad-spectrum efficacy with strong evidence base; rapid action. Can cause corneal epithelial toxicity, pain, and irritation; contraindicated in true iodine allergy.
Chlorhexidine (CHX) Effective alternative to PVP-I; used successfully in large surgical series; may have better pain profile. Risk of allergic contact dermatitis and anaphylaxis; optimal ophthalmic concentration not firmly set.

Detailed Experimental and Clinical Protocols

Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits bacterial growth.

  • Bacterial Isolate Preparation: Prepare standardized suspensions (e.g., 0.5 McFarland standard) of bacterial isolates from conjunctival swabs in a liquid nutrient broth.
  • Antiseptic Dilution: Perform a series of two-fold serial dilutions of this compound dihydrochloride in a liquid nutrient medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
  • Inoculation: Inoculate each well with the prepared bacterial suspension.
  • Incubation: Incubate the plate at 35±2°C for 16-20 hours.
  • Result Interpretation: The MIC is identified as the lowest concentration of this compound that completely prevents visible bacterial growth. Studies indicate an MIC of ≥13.56 µg/mL for Staphylococci [2].
Protocol 2: Clinical Prophylaxis for Intravitreal Injections

This protocol outlines a perioperative course of this compound for patients undergoing IVIs.

  • Initiation: Begin application of one drop of 0.05% this compound eye drops to the involved eye(s) three times daily, starting 3 days before the scheduled injection.
  • Day of Procedure:
    • On the day of the injection, instill the final drop as part of the morning regimen.
    • In the operating room, standard antisepsis (e.g., with 5% povidone-iodine) is still performed immediately prior to the injection [2] [4].
    • The intravitreal injection is then performed per the clinician's standard protocol.
  • Post-injection Prophylaxis: Continue the application of one drop of 0.05% this compound three times daily for 5 days after the injection [2].

Mechanism of Action Visualization

The following diagram illustrates the bactericidal mechanism of this compound dihydrochloride.

G Start This compound Dihydrochloride (Cationic Molecule) Step1 1. Electrostatic Binding Positively charged this compound binds to negatively charged bacterial cell wall Start->Step1 Step2 2. Membrane Disruption Destructive effect on cell wall and plasma membrane Step1->Step2 Step3 3. Cell Lysis Leakage of intracellular components and bacterial cell death Step2->Step3

Safety and Tolerance Profile

This compound is well-tolerated. A key advantage of antiseptics like this compound is that no reports of induced resistance or cross-resistance to antibiotics have been associated with its topical ophthalmic use [1]. This makes it particularly valuable for patients requiring repeated procedures.

Limitations and Future Research

While this compound is a promising agent, further research is needed to:

  • Define the ideal concentration and exposure time for different ophthalmic procedures.
  • Generate large-scale clinical trial data directly comparing endophthalmitis rates with established agents like PVP-I.
  • Explore its potential in therapeutic applications for active ocular surface infections.

Conclusion for Researchers

This compound represents a significant advancement in ocular antiseptic prophylaxis. Its potent, broad-spectrum, and resistance-free mechanism of action, combined with the convenience of a commercial eye drop formulation, positions it as a strong candidate for pre-operative preparation protocols, especially in the era of escalating antibiotic resistance.

References

Introduction and Rationale for Picloxydine Prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Intravitreal injections are among the most performed procedures in ophthalmology, with endophthalmitis being a rare but severe complication [1] [2]. The source of infection is typically the patient's own ocular surface flora, which is predominantly composed of coagulase-negative Staphylococci (CoNS) [1] [2] [3].

A major challenge in managing patients requiring repeated IVIs is the emergence of multidrug-resistant (MDR) bacteria on the conjunctiva, which is linked to the repeated use of topical antibiotic prophylaxis [1] [2] [4]. For instance, one study found that 90% of CoNS from patients with multiple IVIs and antibiotic courses were MDR [2]. This has driven the search for effective antiseptics that do not induce microbial resistance.

Picloxydine dihydrochloride is a biguanide antiseptic available as a 0.05% eye drop (marketed as Vitabact, among other names) [2] [5]. Evidence confirms its bactericidal effect against both antibiotic-susceptible and antibiotic-resistant conjunctival isolates, making it a strong candidate for peri-injection prophylaxis [2] [6].

Efficacy Data and Comparative Analysis

The tables below summarize key quantitative findings on bacterial resistance and the efficacy of this compound from the available literature.

Table 1: Bacterial Resistance Profiles in Patients Undergoing IVIs

Patient Group Prevalence of CoNS Rate of Multidrug-Resistant (MDR) CoNS Key Findings
Control (No prior IVIs) [2] 71% ~40-50% Establishes baseline conjunctival flora and inherent resistance.
First IVI + Antibiotic [2] 77% ~40-50% Similar baseline resistance, prophylaxis eliminates baseline flora.
Repeated IVIs + Antibiotics [2] Information Not Specified 90% Demonstrates strong selection for resistant bacteria after repeated antibiotic exposure.

Table 2: In Vitro and Clinical Efficacy of this compound 0.05% (Vitabact)

Study Type Key Efficacy Metrics Outcome
In Vitro MIC Test [2] Minimum Inhibitory Concentration (MIC) against Staphylococci MIC ≥13.56 µg/mL
In Vitro Contact Test [2] Incubation for 15 min in Vitabact (434 µg/mL) Total loss of colony-forming units (CFUs) for all tested isolates, including Pseudomonas aeruginosa.
Clinical Study [2] Conjunctival decontamination in patients (3d pre- and 5d post-IVI) Total elimination of baseline isolates; however, 20% of patients showed recolonization with different strains.

Table 3: Comparative Prophylaxis Agents for Intravitreal Injections

Agent / Method Key Advantage Key Disadvantage
Topical Antibiotics (e.g., Fluoroquinolones, Aminoglycosides) Effective at reducing conjunctival flora. Significantly increases antibiotic resistance, leading to MDR flora with repeated use [1] [2] [7].
Povidone-Iodine (PVI) 5% Gold standard antiseptic; broad-spectrum, no resistance development [1] [3] [5]. Can cause patient irritation, pain, and is contraindicated in those with iodine sensitivity [2] [3].
Chlorhexidine (0.05%-0.1%) Effective alternative to PVI with a favorable pain profile [3]. Optimal concentration and exposure time for ocular surface antisepsis not fully defined [3].

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following experimental methodologies are detailed in the literature.

Protocol 1: In Vitro Determination of this compound Efficacy

This protocol is used to establish the minimum inhibitory concentration and bactericidal activity of this compound against bacterial isolates [2].

  • Objective: To determine the Minimal Inhibition Concentration (MIC) of this compound and its bactericidal effect after a fixed contact time.
  • Materials:
    • Bacterial isolates (e.g., antibiotic-susceptible and resistant strains of S. epidermidis, S. aureus, and P. aeruginosa).
    • Vitabact 0.05% eye drops (434 µg/mL this compound).
    • Culture media: Blood agar, MacConkey agar, Brain Heart Infusion (BHI) broth.
    • Equipment for microdilution tests.
  • Methodology:
    • MIC Determination:
      • Perform a microdilution test using a series of this compound concentrations.
      • Inoculate each dilution with a standardized bacterial suspension.
      • Incubate plates at 37°C for 24 hours.
      • The MIC is defined as the lowest concentration that prevents visible growth.
    • Bactericidal Contact Test:
      • Incubate a standardized bacterial suspension in undiluted Vitabact eye drops (434 µg/mL) for 15 minutes.
      • After incubation, subculture the suspension onto blood agar plates.
      • Incubate the plates at 37°C for 24-48 hours and count the resulting Colony Forming Units (CFUs). A successful result shows a total loss of CFUs.
Protocol 2: Clinical Evaluation of Conjunctival Flora Post-Prophylaxis

This protocol outlines a prospective clinical study design to evaluate the efficacy of this compound in patients receiving IVIs [1] [2].

  • Objective: To assess the impact of this compound prophylaxis on conjunctival bacterial load and resistance profiles in patients undergoing IVIs.
  • Study Population:
    • Patients scheduled for IVI, divided into groups (e.g., first-time vs. repeated injections).
    • Exclusion Criteria: Active ocular infection, current use of antibiotic drops, use of systemic antibiotics within 3 months, glaucoma medication use [2].
  • Prophylaxis Regimen:
    • Instill this compound 0.05% eye drops 3 times daily for 3 days prior to the IVI and continue for 5 days after the injection [2].
  • Sample Collection and Processing:
    • Swab Collection: Using a sterile swab, sample the inferior conjunctival fornix, avoiding contact with eyelids and lashes [1] [2].
    • Timing:
      • Collect the first swab at baseline before starting prophylaxis.
      • Collect the second swab on the day of the procedure after completing the 3-day pre-IVI prophylaxis.
      • A third swab can be collected after the application of povidone-iodine in the operating room [1].
    • Microbiological Processing:
      • Culture swabs on blood agar and MacConkey agar.
      • Enrich in Brain Heart Infusion (BHI) broth with subculture.
      • Identify isolates using standard techniques (gram staining, biochemical tests, automated systems like Vitek).
      • Perform antibiotic susceptibility testing (e.g., for fluoroquinolones, aminoglycosides, penicillin) according to CLSI guidelines [1] [2] [4].

Proposed Clinical Workflow and Application Notes

The following diagram illustrates the proposed clinical decision-making and procedural workflow for integrating this compound into IVI prophylaxis.

Start Patient Scheduled for IVI Assess Assess Patient Risk Factors Start->Assess Decision Select Prophylaxis Strategy Assess->Decision A1 Standard Care: PVI 5% alone Decision->A1 Low risk No iodine allergy A2 Enhanced Care: This compound 0.05% (3 days pre- & post-IVI) Decision->A2 High risk* PVI sensitivity Procedure Day of Procedure: 1. Eyelid & periocular prep 2. PVI 5% conjunctival irrigation 3. Perform IVI A1->Procedure A2->Procedure End Procedure Complete Monitor for Infection Procedure->End

Diagram Title: Proposed Clinical Workflow for IVI Prophylaxis. *High risk: Patients with history of repeated IVIs/antibiotic use, or PVI sensitivity.

Application Notes:

  • Indications for Use: this compound is particularly suitable for patients requiring repeated IVIs, those with a history of multiple antibiotic courses (to break the cycle of resistance), and individuals with sensitivity to povidone-iodine [2] [5].
  • Synergy with PVI: The use of this compound before and after the injection is intended to reduce the conjunctival bacterial load. It is not a replacement for the mandatory application of 5% PVI immediately before the injection, which remains the gold standard for intra-procedure antisepsis [1] [5].
  • Gaps in Evidence: While in vitro and initial clinical studies are promising, larger-scale clinical trials are needed to directly establish the impact of this compound prophylaxis on endophthalmitis rates compared to PVI alone or in relation to antibiotic prophylaxis.

Safety and Regulatory Considerations

This compound 0.05% eye drops are approved for ocular use and are generally well-tolerated [2] [5]. The commercially available formulation (e.g., Vitabact) provides a convenient and safe delivery method for patient self-administration in the days surrounding an IVI. As with any topical medication, patients should be monitored for signs of irritation or allergic reaction.

Conclusion

In the context of rising antimicrobial resistance, this compound offers a viable and effective strategy for endophthalmitis prophylaxis in patients undergoing intravitreal injections. Its ability to eliminate both susceptible and resistant bacteria without promoting further resistance aligns with modern antimicrobial stewardship goals. Integrating this compound into a protocol that still rigorously employs povidone-iodine immediately before the injection may provide a comprehensive and robust defense against post-procedural infection.

References

Picloxydine stability in solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Chemical Properties of Picloxydine

The table below summarizes the available physicochemical data for this compound, which forms the basis for understanding its stability [1].

Property Value / Information
CAS Number 5636-92-0 [1]
Molecular Formula C₂₀H₂₄Cl₂N₁₀ [1]
Molecular Weight 475.38 g/mol [1]
Density 1.5 g/cm³ [1]
Boiling Point 703.8 °C (at 760 mmHg) [1]
Flash Point 379.5 °C [1]
Melting Point No data available [1]
Solubility No data available [1]

Recommended Experimental Stability Protocol

Since established stability data for this compound in solution is lacking, you will need to determine this empirically. The following workflow outlines a systematic approach to assess its stability under different storage conditions.

Start Start: Prepare this compound Solutions Factors Define Stability Factors Start->Factors S1 Solution Parameters: - Solvent (e.g., water, buffers) - Concentration - pH Factors->S1 S2 Storage Conditions: - Temperature (4°C, 25°C, 40°C) - Light exposure (light vs. dark) - Time points (0, 1, 2, 4 weeks...) Factors->S2 Analyze Analyze Samples at Time Points S1->Analyze S2->Analyze Method1 HPLC for Concentration and Purity Analyze->Method1 Method2 Colorimetric Assay (biguanidine group) Analyze->Method2 Result Determine Degradation Rate and Optimal Storage Conditions Method1->Result Method2->Result

Key Analytical Methods

For the "Analyze" step in the workflow, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for directly quantifying the concentration of intact this compound and detecting degradation products over time.
  • Colorimetric Assay for Biguanidine Group: A published method for quantifying biguanidine derivatives, like this compound, can be adapted for stability testing [2]. The general procedure is as follows:
    • Prepare Reagent: Dissolve 1.0 g of sodium nitroprusside and 2.0 g of potassium hydroxide in 50 mL of purified water.
    • Mix Sample: Combine 1.0 mL of the this compound test solution with 1.0 mL of the prepared reagent.
    • Oxidize: Add 0.5 mL of a 3% hydrogen peroxide solution to the mixture, stir, and let stand for 10 minutes.
    • Measure: Add 5.0 mL of ethanol and measure the absorbance of the resulting solution at the wavelength specified in the method (e.g., 550 nm may be applicable, but should be verified) [2]. A decrease in absorbance over time for a solution stored at a higher temperature (e.g., 40°C) compared to a freshly prepared solution or one stored at 4°C would indicate degradation of the biguanidine group.

Key Considerations for this compound Stability

Based on its chemical structure, here are the primary stability concerns to guide your experiments:

  • Hydrolytic Degradation: As a biguanidine derivative, this compound may be susceptible to hydrolysis, especially under acidic or alkaline conditions. The stability across a range of pH values should be a key focus [2].
  • Photodegradation: The presence of aromatic and chlorophenyl rings suggests potential sensitivity to light. Conduct parallel stability tests under light-protected and light-exposed conditions.
  • Temperature Dependence: Chemical degradation rates typically follow the Arrhenius equation, accelerating with increased temperature. Using elevated temperatures for stress testing can help predict long-term stability.

How to Proceed

Given the lack of direct data, your most reliable path is to:

  • Design a Stress Study: Use the experimental protocol above to create a matrix of conditions (varying pH, temperature, and light).
  • Monitor Systematically: Use HPLC to track the loss of intact this compound and the appearance of new peaks (degradants). The colorimetric assay can serve as a supplementary method.
  • Establish Specifications: Define what degree of degradation is acceptable for your specific application to determine the shelf-life of your solutions.

References

Picloxydine concentration optimization for Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Picloxydine Efficacy

The table below summarizes the available quantitative data on the antibacterial activity of this compound dihydrochloride.

Bacterial Strain Key Metric Value / Finding Experimental Context
Staphylococci (various, including antibiotic-resistant strains) Minimal Inhibition Concentration (MIC) ≥13.56 µg/mL [1] In vitro study on conjunctival isolates [1].
Pseudomonas aeruginosa & other Gram-negative isolates Bactericidal Effect Total loss of colony-forming units (CFUs) after 15 min [1] Incubation in a commercial eye drop formulation (Vitabact, 434 µg/mL or 0.0434%) [1].
Pseudomonas aeruginosa Relative Resistance Noted as "the most resistant" among tested Gram-negative bacteria [2] In vitro study comparing E. coli, P. luteola, and P. aeruginosa [2].

Experimental Protocols from Research

Here are the methodologies used in the cited studies to evaluate this compound's antibacterial effects.

Protocol for Determining Bactericidal Concentration and Mechanism of Action

This method, adapted from a study on Gram-negative conjunctival isolates, outlines how to determine the MIC and investigate the mechanism of action [2].

  • Bacterial Identification & Culture: Identify bacterial isolates (e.g., E. coli, P. luteola, P. aeruginosa) using an automated bacteriological analyzer. Culture isolates in a suitable liquid nutrient medium.
  • Determination of Bactericidal Concentration:
    • Use the broth microdilution method.
    • Prepare a series of doubling dilutions of this compound dihydrochloride in the liquid nutrient medium.
    • Inoculate each dilution with a standardized bacterial suspension.
    • The Minimal Bactericidal Concentration (MBC) is the lowest concentration that results in no growth (no colony-forming units) upon subculturing.
  • Mechanism of Action Analysis:
    • Zeta Potential Measurement: Use a Zetasizer Nano ZS analyzer. Incubate bacteria with increasing amounts of this compound and measure the zeta potential, which indicates the electrostatic binding of positively charged antiseptic molecules to the negatively charged bacterial cell walls.
    • Ultrastructural Analysis: Use scanning electron microscopy (e.g., Quanta 200 3D microscope). Examine untreated bacterial cells and cells treated with this compound to observe destructive effects on the cell wall and plasma membrane.
Protocol for Time-Kill Assay

This method, based on a study of conjunctival flora, assesses the rapidity of the bactericidal effect [1].

  • Preparation: Prepare a suspension of the target bacteria (e.g., P. aeruginosa).
  • Exposure: Incubate the bacterial suspension with the commercial form of this compound (e.g., Vitabact 0.05% eye drops, equivalent to 434 µg/mL) for a set duration (e.g., 15 minutes).
  • Assessment: Plate the mixture on agar plates after the exposure time and count the colony-forming units. A successful result is a total loss of viable cells after the incubation period.

Mechanisms of Action and Experimental Workflow

The following diagram synthesizes the described experimental workflow and the mechanism of action of this compound as detailed in the research.

G Start Start Experiment ID Bacterial Identification and Culture Start->ID MIC Determine MIC/MBC (Broth Microdilution) ID->MIC Mech Analyze Mechanism of Action MIC->Mech Kill Confirm Bactericidal Effect (Time-Kill Assay) Mech->Kill Zeta Zeta Potential Measurement Mech->Zeta SEM Electron Microscopy Mech->SEM Subgraph1 Mechanism of Action Analysis MOA Identified Mechanism Zeta->MOA Electrostatic Binding SEM->MOA Cell Wall/Membrane Disruption

FAQs for Researchers

Q: What is a relevant positive control for this compound efficacy experiments? A: The commercial eye drop formulation Vitabact (0.05% this compound, 434 µg/mL) serves as an excellent in-vitro positive control, as it has demonstrated a total bactericidal effect on P. aeruginosa after 15 minutes of incubation [1].

Q: Why might my experiments with this compound on Pseudomonas aeruginosa show high variability? A: This is an expected challenge. Research specifically notes that Pseudomonas aeruginosa exhibits the highest resistance among the Gram-negative bacteria tested against this compound [2]. Your experimental results should account for this inherent tolerance. Ensuring consistent culture conditions and using freshly prepared antiseptic solutions can help reduce additional variability.

Q: Are there any known safety or toxicity concerns relevant to in-vitro work with this compound? A: The cited studies focus on its safe use as an ocular antiseptic in patients. For laboratory work, standard safety procedures for handling chemical agents should be followed. The provided research does not indicate any unique hazards for in-vitro handling.

Troubleshooting Guide for Common Challenges

Challenge Potential Cause Suggested Action
High MIC/MBC values for P. aeruginosa Innate resistance of the strain due to its cell wall structure and efflux pumps. This is a known characteristic. Focus on confirming the mechanism of action (e.g., zeta potential change) even at higher concentrations. Consider testing combination therapies if relevant to your research goal.
Inconsistent results in time-kill assays Inconsistent bacterial inoculum size, degradation of the this compound solution, or insufficient mixing during exposure. Standardize the bacterial suspension using optical density (e.g., McFarland standards). Use freshly prepared this compound solutions and ensure consistent contact time with vigorous shaking.
Weak zeta potential signal Insufficient concentration of this compound to saturate the bacterial cell surface. Titrate the concentration of this compound, ensuring you use levels at or above the established MIC for your target strain.

Suggestions for Further Research

The current evidence is promising but incomplete. To build a comprehensive optimization guide, you may need to investigate the following through direct experimentation:

  • Full MIC/MBC Spectra: Systematically determine the MIC and MBC for a wider panel of Gram-negative pathogens.
  • Concentration-Time Kinetics: Establish time-kill curves for different concentrations against key bacteria like P. aeruginosa.
  • Formulation Effects: Evaluate how different solvents or formulations impact this compound's stability and efficacy.

References

Picloxydine against antibiotic-resistant bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Picloxydine Works

This compound is a heterocyclic biguanide with antibacterial and antiplaque activity [1]. Its action against Gram-negative bacteria involves the following steps [2]:

  • Electrostatic Binding: Positively charged this compound molecules are attracted to and bind to the negatively charged bacterial cell walls.
  • Membrane Disruption: This binding has a destructive effect on the cell wall and plasma membrane.
  • Cell Lysis: The structural damage leads to the leakage of intracellular components and ultimately causes cell death.

The diagram below illustrates this mechanism and a general experimental workflow for evaluating the compound's efficacy.

G cluster_mechanism This compound Mechanism of Action cluster_workflow General Experimental Workflow Step1 1. Electrostatic Binding Step2 2. Membrane Disruption Step1->Step2 Step3 3. Cell Lysis & Death Step2->Step3 A Bacterial Strain Identification & Culture B Prepare this compound Serial Dilutions A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Examine Cell Wall Ultrastructure (e.g., SEM) C->D E Analyze Surface Charge (e.g., Zeta Potential) C->E

Experimental Data & Protocols

The table below summarizes key experimental findings on this compound's efficacy against Gram-negative conjunctival isolates [2].

Bacterial Strain Key Finding Experimental Method
Pseudomonas aeruginosa Most resistant strain among tested isolates. Serial dilution to determine bactericidal concentration.
Escherichia coli Susceptible to this compound's bactericidal effect. Serial dilution to determine bactericidal concentration.
Pseudomonas luteola Susceptible to this compound's bactericidal effect. Serial dilution to determine bactericidal concentration.
All Tested Isolates Mechanism involves electrostatic binding to negatively charged cell walls. Zeta potential measurement on Zetasizer Nano ZS.
All Tested Isolates Destructive effect on cell wall and plasma membrane, leading to lysis. Ultrastructural study with scanning electron microscope (e.g., Quanta 200 3D).

Core Experimental Protocol Summary [2]:

  • Strain Identification & Culture: Identify clinical conjunctival isolates using a system like the BD Phoenix 100 automated analyzer. Culture strains in an appropriate liquid nutrient medium.
  • Determining Bactericidal Concentration: Use a method of serial dilutions of this compound dihydrochloride in the liquid nutrient medium to find the minimum concentration required to kill the bacteria.
  • Mechanism Studies:
    • Surface Charge Interaction: Measure the zeta potential of bacterial cells with increasing amounts of antiseptic to detect the neutralization of the cell surface.
    • Ultrastructural Analysis: Use scanning electron microscopy (e.g., Quanta 200 3D) to examine the destructive effects on the cell wall and membrane.

Troubleshooting Common Experimental Issues

  • Unexpectedly High MIC for P. aeruginosa: This is an expected finding, as P. aeruginosa is noted for its higher resistance [2]. Consider testing higher, clinically feasible concentrations of this compound or using a combination therapy approach.
  • Inconsistent Results Between Replicates: Ensure that the zeta potential measurements are performed on bacterial cultures grown under standardized conditions, as environmental factors can influence surface charge.
  • Low Bacterial Kill Efficacy: Verify the preparation and storage of your this compound stock solution according to manufacturer specifications, as compound stability can affect potency [1].

Important Safety & Research Notes

  • For Research Use Only: this compound is intended for research purposes and is not for sale for patient use [1].
  • Solubility Considerations: this compound may require specific solvents like DMSO and adjustments to pH with gentle heating to achieve proper dissolution for in vitro studies [1].

References

Picloxydine minimum bactericidal concentration determination

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Picloxydine Efficacy

The table below summarizes key quantitative findings from recent scientific studies on the bactericidal activity of this compound.

Parameter Reported Value / Finding Experimental Context / Notes
Minimum Inhibitory Concentration (MIC) ≥13.56 µg/mL [1] Against conjunctival Staphylococci isolates (both antibiotic-susceptible and resistant strains) [1].
Minimum Bactericidal Concentration (MBC) Effectively demonstrated by 0.05% solution (434 µg/mL) [1] A 15-minute incubation resulted in "total loss of colony forming units" of tested isolates, including Pseudomonas aeruginosa [1].
Commercial Formulation Vitabact (0.05% eye drops) [1] Equivalent to 500 µg/mL or 434 µg/mL of this compound dihydrochloride (commonly used brand name) [1].

Experimental Protocol for MBC Determination

Based on standard microbiological methods and the protocols referenced in the search results, here is a detailed methodology you can adapt for determining the MBC of this compound [1] [2] [3].

The following diagram outlines the core workflow for the MBC determination assay.

Start Start MBC Determination Prep1 Prepare Bacterial Inoculum (Adjust to ~5x10^5 CFU/mL) Start->Prep1 Prep2 Prepare this compound Dilutions (e.g., 500 µg/mL to 1 µg/mL in broth) Prep1->Prep2 Incubate Incubate MIC Plate (18-24 hours, 35±2°C) Prep2->Incubate Subculture Subculture from Clear Wells onto Antibiotic-Free Agar Plates Incubate->Subculture Incubate2 Incubate Subculture Plates (18-24 hours, 35±2°C) Subculture->Incubate2 DetermineMBC Determine MBC Endpoint (Lowest concentration with ≥99.9% kill) Incubate2->DetermineMBC End MBC Value Determined DetermineMBC->End

Detailed Methodological Steps
  • Pathogen Identification and Culturing

    • Identify the bacterial strain to be tested using standard methods (e.g., PCR, MALDI-TOF) [2].
    • Culture the bacterium in an appropriate liquid medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) for 18-24 hours to obtain a fresh, active culture [2].
  • Preparation of this compound Dilutions

    • Prepare a stock solution of this compound. The commercial eye drop formulation (0.05%) can be used directly or as a basis for serial dilutions [1].
    • Using a sterile broth (like Mueller-Hinton Broth), perform a series of two-fold dilutions of this compound in a 96-well microtiter plate. A typical range might be from 500 µg/mL down to 1 µg/mL or lower, depending on the expected activity [2].
  • Inoculation and Incubation (MIC Plate)

    • Dilute the bacterial suspension to a concentration of approximately 1 × 10^6 CFU/mL, and then add an equal volume to each well of the dilution plate, resulting in a final inoculum of ~5 × 10^5 CFU/mL [2] [3].
    • Include control wells: a growth control (bacteria + broth) and a sterility control (broth only).
    • Seal the plate and incubate under conditions suitable for the test organism (e.g., 35±2°C for 18-24 hours) [2]. The MIC is the lowest concentration of this compound that completely prevents visible growth after incubation [4].
  • Subculturing for MBC Determination

    • From each well that shows no visible growth (including all concentrations at and above the MIC), pipette a small volume (typically 10-100 µL) and spread it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar, Blood Agar) [3].
    • This step is crucial to determine if the bacteria were killed or merely inhibited.
  • Incubation and Determination of MBC Endpoint

    • Incubate the subculture plates for 18-24 hours [3].
    • After incubation, count the colony-forming units (CFUs) on each plate. The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log drop) in the viability of the initial bacterial inoculum [3].

Frequently Asked Questions (FAQs)

Q1: What is the relationship between the MIC and MBC for this compound? An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC [3]. The study on conjunctival isolates found that this compound was bactericidal at its commercial concentration of 434 µg/mL, which is substantially higher than its reported MIC (≥13.56 µg/mL), confirming its strong killing action [1].

Q2: Does this compound remain effective against antibiotic-resistant bacteria? Yes, available evidence suggests it does. The in vitro study demonstrated that this compound has a bactericidal effect against Staphylococci isolates regardless of their antibiotic resistance profile [1]. This makes it a promising agent in the context of rising antimicrobial resistance.

Q3: Are there any known issues with bacterial resistance to this compound? The search results did not report any issues of resistance development to this compound. In contrast, one review explicitly noted that no reports of resistance have been published for povidone-iodine in the context of topical ophthalmic use, and it does not induce cross-resistance to antibiotics [5]. While this specifically refers to another antiseptic, it highlights a general advantage of this class of agents compared to antibiotics.

Troubleshooting Common Experimental Issues

  • Problem: No bactericidal activity is observed at any concentration.
    • Solution: Verify the potency and sterility of your this compound stock solution. Ensure the bacterial inoculum size is correct (~5x10^5 CFU/mL); an overly dense culture can lead to false negatives. Confirm that the subculture volume is sufficient for detecting viable cells.
  • Problem: High variability in MBC results between replicates.
    • Solution: Meticulously standardize the preparation of the bacterial inoculum to ensure consistency. Use freshly prepared this compound dilutions for each assay. Check that the incubation temperature is stable and uniform across all plates.
  • Problem: The MBC is significantly more than four times the MIC.
    • Interpretation: This can indicate that the agent is bacteriostatic (inhibiting growth) rather than bactericidal (killing the bacteria) at the tested concentrations [3]. It is advisable to run a positive control with a known bactericidal agent to confirm your experimental system.

References

Picloxydine solvent compatibility for experimental use

Author: Smolecule Technical Support Team. Date: February 2026

Picloxydine: Core Chemical & Experimental Data

The table below summarizes the fundamental chemical and available experimental data for this compound dihydrochloride, which is crucial for foundational research.

Property Specification
Chemical Name 1,1'-[Piperazine-1,4-diylbis(formimidoyl)]bis[3-(4-chlorophenyl)guanidine] dihydrochloride [1]
Molecular Formula C₂₀H₂₄Cl₂N₁₀ · 2HCl [1]
Molecular Weight 548.30 g/mol [1]
CAS Number 19803-62-4 [1]
Synonyms N1,N4-bis(N-(4-chlorophenyl)carbamimidoyl)piperazine-1,4-bis(carboximidamide) dihydrochloride [1]
Stock Status Instock (as of source publication date: 2023-01-18) [1]
Tested Concentration (in vitro) 434 µg/mL (as a commercially available eye drop) [2]

| Minimum Inhibition Concentration (MIC) (Against Staphylococci) | ≥13.56 µg/mL [2] | | Bactericidal Efficacy (in vitro) | Incubation for 15 minutes in Vitabact (434 µg/mL) resulted in "total loss of colony forming units" of tested isolates, including Pseudomonas aeruginosa [2]. |

Experimental Context and Antiseptic Efficacy

The available research primarily focuses on this compound's application as an ocular antiseptic. The experimental data in the table above comes from a study investigating its use for prophylaxis in intravitreal injections [2]. The study concluded that this compound is effective against conjunctival bacterial isolates, including antibiotic-resistant strains, making it a promising prophylactic agent [2].

This context is also mentioned in a 2021 editorial in Eye, which notes that a study used 0.05% this compound to reduce conjunctival bacterial load perioperatively [3].

FAQs on Technical Application

Here are answers to some anticipated technical questions based on the available information.

  • Is there a commercial formulation I can use as a reference standard? Yes, this compound is commercially available as Vitabact 0.05% eye drops (equivalent to 500 µg/mL or 0.5 mg/mL) [2]. Other brand names include Medibact and Bactavit [2]. The pure active pharmaceutical ingredient (API), This compound dihydrochloride, is also available from chemical suppliers for research purposes [1].

  • What is the known mechanism of action of this compound? The search results do not specify this compound's exact mechanism. However, it belongs to the biguanide class of antiseptics [2]. Other biguanides, like chlorhexidine, are known to disrupt microbial cell membranes.

  • Against which pathogens has this compound shown efficacy? In vitro studies have demonstrated bactericidal effects against Staphylococci (both antibiotic-susceptible and resistant strains) and Pseudomonas aeruginosa [2]. The majority of conjunctival flora are Coagulase-Negative Staphylococci (CoNS) [2].

Experimental Workflow for Testing

For evaluating solvent compatibility in the lab, you can adapt the general bactericidal testing workflow from the literature into a new protocol. The diagram below outlines a potential approach.

Start Prepare Stock Solution (this compound dihydrochloride) A Dilute in Target Solvents (e.g., DMSO, Ethanol, Buffer) Start->A Weigh & Dissolve B Incubate (Monitor for precipitation/ discoloration over time) A->B Vortex/Mix C Assay for Stability & Activity (e.g., HPLC, MIC assay) B->C Sample at intervals D Determine Compatibility C->D Analyze Data

References

Picloxydine Solubility Data & Preparation Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The information below is based on a specific experimental protocol for preparing a stock solution in DMSO, as provided by a chemical supplier [1].

Table 1: Picloxydine Stock Solution Preparation (in DMSO)

Parameter Specification Notes

| CAS Number | 5636-92-0 [1] [2] | - | Molecular Formula | C20H24Cl2N10 [1] [2] | - | Molecular Weight | 475.38 g/mol [1] [2] | - | Recommended Solvent | DMSO [1] | Hygroscopic DMSO impacts solubility; use newly opened containers. | | Solubility | 11.36 mg/mL [1] | Equivalent to 23.90 mM. | | Critical Preparation Steps | 1. Ultrasonic treatment & warming. 2. Adjust pH to 5 with HCl. 3. Heat to 60°C. [1] | The combination of these steps is essential for achieving the stated solubility. | | Stock Solution Stability | -80°C for 6 months; -20°C for 1 month. [1] | Prevent inactivation by avoiding repeated freeze-thaw cycles. |

Experimental Workflow for Solubilization

The following diagram outlines the key steps for successfully preparing a this compound stock solution based on the supplier's protocol [1]:

Start Start Preparation Step1 Use newly opened DMSO solvent Start->Step1 Step2 Add this compound to DMSO (11.36 mg/mL) Step1->Step2 Step3 Apply Ultrasonic Treatment with Warming Step2->Step3 Step4 Adjust pH to 5 using HCl Step3->Step4 Step5 Heat Solution to 60°C Step4->Step5 Step6 Solution Ready for aliquoting Step5->Step6 Step7 Aliquot & Store: -80°C (6 months) -20°C (1 month) Step6->Step7

Frequently Asked Questions

Q1: Why are the specific steps of sonication, pH adjustment, and heating necessary for dissolving this compound? The supplier's protocol explicitly requires this combination of steps for a reason [1]. While the exact mechanism isn't detailed in the search results, in practice:

  • Sonication and warming help to break up molecular aggregates and provide energy to overcome the crystal lattice energy of the solid.
  • pH adjustment is critical for ionizable compounds. This compound contains multiple basic biguanide groups, which can be protonated. Adjusting the pH to 5 likely increases the compound's aqueous solubility within the DMSO mixture by facilitating salt formation.
  • Heating further increases the kinetic energy of the molecules and the solvent, enhancing dissolution kinetics.

Q2: What can I do if this compound still does not dissolve in my aqueous buffer? The searched information only covers solubility in DMSO [1]. For aqueous buffers, you may need to first prepare a concentrated stock solution in DMSO (as per the protocol above) and then dilute it into your aqueous buffer. The final percentage of DMSO in your biological assay should be kept as low as possible (typically below 1%) to avoid cytotoxicity or solvent effects.

Important Limitations & Further Guidance

It is crucial to note that the provided data is from a single supplier for research use only [1]. A full safety data sheet was located but contains minimal hazard or toxicological data [2].

To build a more complete troubleshooting guide, you would need to investigate:

  • Solubility in other common solvents (e.g., water, ethanol).
  • The effect of different buffer systems, salts, and ionic strengths.
  • Long-term stability in various solution states.

References

Picloxydine reducing bacterial viability count methods

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Picloxydine Efficacy

The table below summarizes key quantitative findings from research on this compound's effectiveness against bacterial isolates.

Metric Finding Experimental Context
Minimal Inhibition Concentration (MIC) ≥13.56 µg/mL [1] Against antibiotic-resistant and susceptible Staphylococci isolates [1].
Concentration for Total CFU Loss 434 µg/mL (0.0434%) [1] Incubation for 15 minutes; effective against all tested isolates, including Pseudomonas aeruginosa [1].
Commercial Form Concentration 0.05% (Vitabact) [1] Convenient for patient use before and after intravitreal injections [1].
Efficacy in Bacterial Load Elimination Total elimination of baseline conjunctival isolates [1] Peri-injection course (3 days before and 5 days after procedure) [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the research.

Microdilution Test for MIC Determination

This method is used to determine the Minimal Inhibition Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth [1].

  • Procedure:
    • Prepare a series of test tubes or wells with a liquid growth medium (e.g., Mueller-Hinton Broth).
    • Serially dilute this compound in the medium to create a range of concentrations.
    • Inoculate each tube/well with a standardized suspension of the test bacterium (e.g., ~1-5 x 10^5 CFU/mL for Staphylococci).
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The MIC is identified as the lowest concentration of this compound that completely inhibits visible bacterial growth [1].
Time-Kill Assay (Bactericidal Effect)

This assay assesses the rate at which an antiseptic kills bacteria [1].

  • Procedure:
    • Incubate a known concentration of bacterial cells (e.g., from a conjunctival swab isolate) in a solution of this compound. In one study, researchers used the commercial eye drop Vitabact (0.05% this compound) for 15 minutes [1].
    • After the contact time, neutralize the antiseptic activity to prevent it from continuing to act. This is typically done using specific neutralizing agents or by a large-fold dilution.
    • Plate the neutralized solution onto agar plates (e.g., Blood Agar) and incubate to allow any surviving bacteria to form colonies.
    • Count the resulting Colony Forming Units (CFUs). A "total loss of CFUs" indicates a complete bactericidal effect under the tested conditions [1].

Experimental Workflow Diagram

The following diagram maps the logical flow of a typical study investigating this compound's efficacy, from sample collection to data analysis.

Start Patient/Subject Selection (e.g., undergoing IVI) S1 Conjunctival Swab Collection Start->S1 S2 Bacterial Isolation & Identification S1->S2 S3 Inoculum Standardization S2->S3 A1 Antimicrobial Testing S3->A1 M1 Microdilution Assay (MIC) A1->M1 M2 Time-Kill Assay (Bactericidal Effect) A1->M2 R1 Data Analysis & Reporting (MIC values, CFU counts, % reduction) M1->R1 M2->R1

Frequently Asked Questions

Q: What is the primary advantage of using this compound over antibiotics for prophylaxis? A: The key advantage is that this compound does not induce antimicrobial resistance [1]. Its mechanism of action (disrupting cell membranes) is non-specific, making it difficult for bacteria to develop resistance, unlike antibiotics which target specific pathways [2] [3].

Q: My this compound solution is precipitating in the growth medium. How can I troubleshoot this? A: Precipitation can occur due to incompatibility with salts or pH changes. To troubleshoot:

  • Ensure the solvent used for the stock solution is compatible (e.g., sterile water or a specified buffer).
  • Check the pH of your growth medium and adjust if necessary to match physiological conditions (pH ~7.4).
  • Perform a small-scale compatibility test by mixing the this compound solution with the medium and observing for cloudiness or precipitate before running the main experiment.

Q: Why is neutralizing the antiseptic so important in the time-kill assay? A: Failure to properly neutralize this compound after the contact time allows it to continue killing bacteria during the plating and incubation steps. This leads to false-positive results, overstating its bactericidal efficacy. Neutralization provides an accurate "snapshot" of the killing that occurred only during the designated exposure time [1].

References

Efficacy of Picloxydine Against MDR Staphylococci: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

What is the proven efficacy of picloxydine against multidrug-resistant staphylococci?

This compound shows potent bactericidal activity against multidrug-resistant (MDR) coagulase-negative staphylococci (CoNS), which are common ocular pathogens. The quantitative data from key studies is summarized below.

Table 1: In Vitro Bactericidal Efficacy of this compound

Study Model Tested Isolates Key Finding: Minimal Inhibitory Concentration (MIC) Key Finding: Bactericidal Effect
In vitro microdilution test [1] [2] Antibiotic-susceptible and antibiotic-resistant Staphylococci MIC ≥ 13.56 µg/mL for all Staphylococci isolates, regardless of antibiotic resistance. -
In vitro incubation test [1] [3] Various conjunctival isolates, including Pseudomonas aeruginosa - Total loss of colony-forming units (CFUs) after 15-minute incubation in Vitabact eye drops (434 µg/mL this compound).
In vitro study on antibiotic-resistant CoNS [4] 39 CNS isolates (including 19 MDR strains) Effective suppression of staphylococci at concentrations of 15.6-31.2 µg/mL. Destructive effect on bacterial cell surface structures observed via electron microscopy.
How does this compound's performance compare to antibiotics in a clinical setting?

Clinical studies on patients receiving intravitreal injections (IVIs) reveal that this compound is as effective as topical antibiotics in eliminating conjunctival bacteria immediately after treatment, without promoting resistance.

Table 2: Clinical Comparison: this compound vs. Antibiotic Prophylaxis

Aspect This compound (Vitabact) Topical Antibiotics (e.g., Tobrex)
Immediate Effect [1] Total elimination of baseline conjunctival isolates. Total elimination of baseline conjunctival isolates.
Long-Term Effect [1] Recolonization occurred in 20% of patients, but with differing strains. Recolonization occurred in 10% of patients.
Impact on Resistance [1] [2] Does not select for antibiotic-resistant strains. Repeated use leads to high resistance rates (e.g., 90% of CoNS were MDR).
Advantage Effective and does not contribute to the AMR problem. Effective short-term but drives resistance with repeated use.
What is the proposed mechanism of action of this compound?

This compound belongs to the biguanide family of antiseptics. While the exact mechanism for this compound is not detailed in the search results, its structural relatives, like chlorhexidine, act by disrupting the bacterial cell membrane [5]. Furthermore, evidence confirms that this compound causes destructive effects on the surface structures of bacterial cells [4]. This membrane-targeting mechanism is advantageous because it leads to rapid cell death and has a low potential for inducing microbial resistance.

The diagram below illustrates this general mechanism of action for membrane-targeting antiseptics.

G Antiseptic Cationic Antiseptic (e.g., this compound) Interaction Electrostatic Attachment Antiseptic->Interaction 1. Attraction to negative charge Membrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption 2. Insertion & permeabilization Interaction->Membrane Outcome Cell Lysis & Death Disruption->Outcome 3. Leakage of cellular contents

What is a detailed experimental protocol for determining the MIC of this compound?

The following workflow outlines the standard broth microdilution method, which was used in the cited studies to determine the Minimal Inhibitory Concentration (MIC) of this compound [1] [2].

G Start Prepare this compound Stock Solution A Perform Serial Two-Fold Dilutions in a broth medium Start->A B Standardize Bacterial Inoculum (e.g., to 0.5 McFarland) A->B C Incubate Microtiter Plate (35°C for 16-20 hours) B->C D Determine Minimal Inhibitory Concentration (MIC) (Lowest conc. with no visible growth) C->D End Confirm Bactericidal Effect (MBC) Sub-culture from wells with no growth D->End

Step-by-Step Protocol:

  • Preparation of Agent: Prepare a stock solution of this compound. Commercially available Vitabact eye drops (0.05% or 434 µg/mL) can be used directly or diluted [1] [3].
  • Serial Dilution: Perform two-fold serial dilutions of the this compound stock in a suitable broth medium (e.g., Mueller-Hinton broth) across the wells of a microtiter plate. The concentration range should bracket the expected MIC [1] [2].
  • Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., a methicillin-resistant S. epidermidis strain) equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL). Further dilute this suspension in broth to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well of the microplate.
  • Incubation: Incubate the sealed microtiter plate at 35°C for 16-20 hours.
  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely prevents visible turbidity (no bacterial growth) [1] [2].
  • MBC Determination (Optional): To confirm bactericidal (not just inhibitory) activity, subculture the liquid from wells showing no growth (particularly from the MIC well and higher concentrations) onto a fresh agar plate. After incubation, the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the original bacterial inoculum. Studies show this compound is bactericidal at concentrations close to its MIC [4].

Key Takeaways for Researchers

  • No Cross-Resistance: this compound remains equally effective against both antibiotic-sensitive and antibiotic-resistant staphylococci, as its membrane-targeting mechanism differs from that of classic antibiotics [1] [4].
  • Clinical Potential: The existence of a commercially available, patient-friendly form (0.05% eye drops) makes this compound a strong candidate for prophylaxis in repeated procedures like intravitreal injections, where topical antibiotics contribute to resistance [1] [6] [2].
  • Broad-Spectrum Activity: While highly effective against staphylococci, research indicates this compound also eradicates Gram-negative pathogens like Pseudomonas aeruginosa at commercial formulation strengths [1] [3].

References

Picloxydine Pseudomonas aeruginosa resistance overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Picloxydine & Pseudomonas aeruginosa: Core Concepts

Q1: What is this compound and what is its known mechanism of action against bacteria?

This compound is a heterocyclic bisbiguanide antiseptic, structurally similar to chlorhexidine, and is used commercially in eye drops (e.g., Vitabact) [1] [2]. Its mechanism of action involves:

  • Electrostatic Binding: Positively charged this compound molecules are attracted to and bind to negatively charged bacterial cell walls [3].
  • Membrane Disruption: This binding has a destructive effect on the cell wall and plasma membrane, leading to cell lysis and the release of intracellular components [3].

Q2: Is Pseudomonas aeruginosa susceptible to this compound?

Evidence suggests that this compound has bactericidal activity against P. aeruginosa, but this bacterium exhibits greater inherent resistance compared to other Gram-negative bacteria like E. coli [3]. The following table summarizes key findings from a 2021 study:

Aspect Findings on P. aeruginosa and this compound
Overall Activity Exhibits bactericidal activity against conjunctival isolates of P. aeruginosa [3].
Relative Resistance Demonstrated the highest resistance among the Gram-negative bacteria tested (including E. coli and P. luteola) [3].
Mechanism Action involves electrostatic binding to cell walls and subsequent membrane disruption [3].
Proposed Use Considered promising for preventive use (e.g., pre- and post-operative antiseptic preparation) during repeated intravitreal injections to reduce antibiotic resistance risk [3].

Q3: What are the major antibiotic resistance mechanisms in Pseudomonas aeruginosa?

P. aeruginosa is notorious for its complex resistance mechanisms. Understanding these is crucial for contextualizing this compound's role. The table below categorizes its primary resistance strategies [4] [5] [6]:

Resistance Mechanism Description Example Genes/Features
Enzyme Production Production of enzymes that inactivate antibiotics. β-lactamases (e.g., ESBLs, carbapenemases like GES, VIM, IMP, NDM); Aminoglycoside-modifying enzymes [4] [5].
Efflux Pumps Upregulation of systems that pump antibiotics out of the cell. MexAB-OprM, MexXY, etc., which expel multiple drug classes [6].
Reduced Permeability Decreased outer membrane permeability to antibiotics. Loss of porin channels (e.g., OprD) [6].
Target Modification Genetic mutations that alter the antibiotic's binding site. Mutations in DNA gyrase/topoisomerase (fluoroquinolone resistance) [6].
Biofilm Formation Formation of a protective matrix that inhibits antibiotic penetration. Production of alginate and other extracellular polymeric substances (EPS) [6].

The diagram below illustrates how these mechanisms function at the cellular level.

G A Antibiotic B P. aeruginosa Cell A->B Enters cell C Enzymatic Inactivation B->C D Efflux Pump B->D E Reduced Uptake B->E F Altered Target B->F G Biofilm Protection B->G H Cell Death C->H Prevents D->H Prevents E->H Prevents F->H Prevents G->H Prevents

Diagram: Major antimicrobial resistance mechanisms in Pseudomonas aeruginosa that prevent cell death.

Experimental Protocols & Workflows

Here is a generalized experimental workflow for assessing this compound's efficacy against P. aeruginosa, synthesized from methodologies in the search results.

G A Bacterial Strain Preparation (Clinical isolates or reference strains) B Antimicrobial Susceptibility Testing A->B C Mechanism of Action Studies A->C B1 Method: Broth Microdilution B->B1 Quantifies potency C1 Zeta Potential Measurement C->C1 Confirms electrostatic binding C2 Electron Microscopy (SEM/TEM) C->C2 Visualizes membrane damage C3 Cell Lysis Assays C->C3 Measures bactericidal effect D Data Analysis & Interpretation B2 Outcome: Determine Minimum Inhibitory Concentration (MIC) B1->B2 Quantifies potency B2->D Quantifies potency C1->D Confirms electrostatic binding C2->D Visualizes membrane damage C3->D Measures bactericidal effect

Diagram: A proposed experimental workflow for evaluating the efficacy of this compound against P. aeruginosa.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

  • Principle: This is the gold standard to quantify the lowest concentration of an agent that inhibits visible bacterial growth [3].
  • Method:
    • Bacterial Preparation: Grow P. aeruginosa overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a standard McFarland index [5].
    • Serial Dilution: Prepare a series of this compound dilutions in a liquid nutrient medium in a 96-well microtiter plate [3].
    • Inoculation: Inoculate each well with a standardized bacterial suspension.
    • Incubation: Incubate the plate at 37°C for 16-20 hours.
    • MIC Reading: The MIC is the lowest concentration of this compound that prevents visible turbidity. The Minimum Bactericidal Concentration (MBC) can be determined by subculturing from clear wells onto agar plates to find the concentration that kills ≥99.9% of the inoculum [3].

Protocol 2: Investigating Mechanism of Action

  • Zeta Potential Measurement:
    • Purpose: To detect the neutralization of the negative surface charge of bacterial cells by the cationic this compound [3].
    • Method: Treat bacterial cell suspensions with increasing amounts of this compound. Use a Zetasizer instrument to measure the zeta potential, which will become less negative as binding occurs [3].
  • Electron Microscopy:
    • Purpose: To visualize the ultrastructural damage to bacterial cell walls and membranes [3].
    • Method: Treat bacterial cells with this compound at or above the MBC. Fix the cells and process for scanning or transmission electron microscopy (SEM/TEM) to observe cell wall disruption and lysis [3].

Frequently Asked Questions (FAQs)

Q: Can this compound be used to treat systemic P. aeruginosa infections? A: No. This compound is approved for use as a topical antiseptic, primarily in eye drops [1] [2]. There is no evidence to support its use for systemic infections.

Q: How does this compound resistance develop, and how can I monitor for it in my experiments? A: The available literature does not specifically detail this compound resistance mechanisms. However, based on its similarity to chlorhexidine, potential mechanisms could involve changes in cell envelope charge reducing initial binding, or upregulation of efflux pumps. To monitor for resistance in the lab:

  • Serial Passage: Periodically passage bacteria in sub-inhibitory concentrations of this compound and re-test the MIC.
  • Check for Cross-Resistance: Test this compound-resistant isolates for susceptibility to other antiseptics (e.g., chlorhexidine) and antibiotics to identify co-resistance patterns.

Q: What are the latest treatment guidelines for multidrug-resistant (MDR) P. aeruginosa? A: this compound is not indicated for treatment. The 2024 IDSA guidance recommends tailored approaches based on susceptibility testing [7]. For infections caused by difficult-to-treat resistant (DTR) P. aeruginosa, options may include newer β-lactam/β-lactamase inhibitor combinations (e.g., ceftolozane-tazobactam, ceftazidime-avibactam), cefiderocol, aminoglycosides, or colistin, often used in combination therapies [7] [8].

References

Picloxydine vs chlorhexidine antibacterial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Chemical Structure

Both chlorhexidine and picloxydine belong to the bis-biguanide family, which explains their broad-spectrum antibacterial activity. However, a key difference in their chemical structures leads to significant differences in their efficacy.

The table below summarizes their core mechanisms and the critical structural difference that impacts their function.

Feature Chlorhexidine This compound
Chemical Class Cationic bis-biguanide [1] Cationic bis-biguanide [2]
Primary Mechanism Positively charged molecules bind to negatively charged bacterial cell walls, disrupting the membrane and causing cell content leakage [1]. Positively charged molecules bind to negatively charged cell walls, leading to destructive effects on the cell wall and plasma membrane, causing lysis [3].
Key Structural Effect Structure is highly effective at inhibiting plaque development [2]. Structural differences result in a weaker correlation between antibacterial and antiplaque activity compared to chlorhexidine [2].
Substantivity Binds to proteins in skin and mucous membranes, providing prolonged antimicrobial action (at least 48 hours on skin) [1]. Information on substantivity profile compared to CHX is not readily available in the search results.

Quantitative Efficacy Data from Experimental Studies

The following table consolidates key experimental findings on the efficacy of both agents against various microorganisms. This highlights a central paradox identified in early research: while this compound may show stronger antibacterial suppression, chlorhexidine proves superior in practical antiplaque applications [2].

Agent / Metric Test Organisms / Context Key Findings & Quantitative Data
Chlorhexidine (CHX)
Plaque Inhibition Dental plaque (Clinical trial) Inhibits plaque development to a much greater extent than this compound [2].
Bacterial Reduction Gram-positive & Gram-negative bacteria (In vitro) Can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds [1].
Impact on Oral Microbiome Salivary microbiome (Human study) 7-day use significantly alters oral microbiome: increases Firmicutes and Proteobacteria; reduces Bacteroidetes, TM7, SR1, and Fusobacteria [4].
Endophthalmitis Rate Ocular surgery (Clinical studies) Rate after intravitreal injections (IVI): 0.0074% to 0.0396%, demonstrating efficacy similar to povidone-iodine [5].
This compound
Plaque Inhibition Dental plaque (Clinical trial) Shows a weaker antiplaque effect despite stronger bacterial suppression [2].
Antibacterial Potency General oral flora (Clinical trial) At higher concentrations, suppressed the oral flora more effectively than chlorhexidine [2].
Bactericidal Concentration E. coli, P. luteola, P. aeruginosa (In vitro) Exhibits bactericidal activity; P. aeruginosa was the most resistant strain [3].
Ocular Antisepsis Conjunctival isolates (In vitro/Review) Shown to be effective; a promising antiseptic for preoperative prophylaxis in ocular surgery [3] [6].

Detailed Experimental Protocols

To help you evaluate the quality of the data and for potential replication, here are the methodologies from key studies.

Protocol 1: In Vivo Comparison for Antiplaque Activity [2]
  • Study Design: Double-blind clinical trial.
  • Intervention: Comparison of chlorhexidine and this compound mouthwashes.
  • Primary Outcomes: Assessment of plaque-inhibiting ability and in vivo effects on oral flora.
  • Key Methodological Insight: The study identified a dissociation between general antibacterial effect and specific antiplaque efficacy, which was attributed to the structural differences between the two bis-biguanides.
Protocol 2: Antibacterial Effect of this compound on Gram-Negative Bacteria [3]
  • Bacterial Strains: Conjunctival isolates of Escherichia coli, Pseudomonas luteola, and Pseudomonas aeruginosa.
  • Identification & Sensitivity: Automated bacteriological analyzer (BD Phoenix 100).
  • Bactericidal Concentration: Determined using the method of serial dilutions of the antiseptic in a liquid nutrient medium.
  • Mechanism of Action Analysis:
    • Electrostatic Binding: Detected by neutralizing the bacterial surface with increasing antiseptic amounts and measuring the zeta potential (Zetasizer Nano ZS analyzer).
    • Ultrastructural Damage: Studied using a two-beam scanning ion-electron microscope (Quanta 200 3D), which confirmed destructive effects on the cell wall and membrane leading to lysis.

Visualizing Mechanisms and Experimental Workflows

The diagrams below summarize the core mechanisms of both antiseptics and the key experimental workflow used to study this compound.

G cluster_0 1. Initial Electrostatic Binding cluster_1 2. Membrane Damage & Disruption cluster_2 3. Cell Death Outcome A Positively Charged Biguanide Molecule B Negatively Charged Bacterial Cell Wall A->B Binds To C Destabilizes Cell Wall & Cytoplasmic Membrane B->C D Leakage of Intracellular Components C->D E Cell Lysis and Death D->E

Fig. 1: Generalized Bactericidal Mechanism of Bis-Biguanides (Chlorhexidine & this compound). Both agents share this core mechanism, though efficacy varies by specific structure and organism. [3] [1]

G Start Bacterial Strain Isolation (Conjunctival Isolates) A Strain Identification & Antibiotic Sensitivity (BD Phoenix 100 Analyzer) Start->A B Determine Bactericidal Concentration (Method of Serial Dilutions) A->B C Analyze Binding Mechanism (Zeta Potential Measurement) B->C D Visualize Ultrastructural Damage (Scanning Electron Microscope) C->D

Fig. 2: Key Workflow for In-Vitro this compound Efficacy Study. This detailed protocol is used to establish MIC, mechanism of action, and cellular damage. [3]

Key Insights for Researchers

  • Consider the Application Context: The choice between agents may depend on the specific clinical goal. For instance, in dental care, chlorhexidine remains the gold standard for plaque inhibition, whereas in ophthalmology, especially for patients with iodine allergy, both chlorhexidine and the promising this compound are important alternatives to povidone-iodine [2] [6].
  • Acknowledge the Microbiome Impact: Be aware that chlorhexidine's effects are not purely local. Its use can significantly alter the oral microbiome ecology and reduce nitrite production, which may have systemic implications [4]. The ecological impact of this compound is less documented.
  • Note the Evidence Gap: A direct, modern, comprehensive comparison of these two bis-biguanides across multiple parameters (e.g., MIC against a standard panel of bacteria, substantivity, toxicity) is not readily available. Much of the comparative data, especially for this compound, comes from older studies or is focused on niche applications.

References

Picloxydine vs sulfacetamide trachoma treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison Overview

The core of the direct comparison comes from a 1988 double-blind clinical trial. The table below summarizes what can be ascertained from the study publication, alongside general drug characteristics.

Aspect Picloxydine (Vitabact) Sulfacetamide
Study (1988) Intervention Active Comparator [1] [2]
Study Design Double-blind clinical trial [1] [3] Double-blind clinical trial [1] [3]
Formulation Eye drops [1] [2] Eye drops (typically 10% solution) [4]
Drug Class Bisbiguanide antiseptic [2] Sulfonamide antibacterial [4]
Modern Trachoma Context Not mentioned in current guidelines Considered adjunctive; oral Azithromycin is preferred [5] [4]
Key Outcomes & Current Evidence This compound Sulfacetamide
1988 Study Efficacy Comparable efficacy to sulfacetamide [1] Comparable efficacy to this compound [1]
Quantitative Results Not available (full text not accessible) Not available (full text not accessible)
Evidence in Current Guidelines Not mentioned in recent systematic reviews [5] Recognized, but systemic antibiotics are primary treatment [5] [4]

Experimental Protocol from Key Study

The primary source for a direct comparison is the 1988 study by Obikili et al., titled "A double-blind comparison of this compound dihydrochloride (Vitabact eye drops) and sulfacetamide eye drops in the topical therapy of trachoma" [1] [3]. The following workflow diagram outlines the study's design based on its title and standard clinical trial practices.

Experimental Workflow: Trachoma Treatment Trial cluster_a Participant Allocation cluster_b Intervention Groups cluster_c Study Design Elements cluster_d Outcome Assessment A Patients with Trachoma B Randomized A->B C This compound Eye Drops (Vitabact) B->C D Sulfacetamide Eye Drops (Active Control) B->D F Comparative Analysis C->F D->F E Double-Blind E->F G Therapeutic Efficacy (Clinical Signs) F->G

Interpretation and Modern Context

  • Historical Significance: The 1988 study demonstrated that this compound was a viable therapeutic alternative to sulfacetamide for topical trachoma treatment at the time [1].
  • Current Treatment Paradigm: The management of trachoma has evolved significantly. The current World Health Organization (WHO) endorsed SAFE strategy (Surgery, Antibiotics, Facial cleanliness, and Environmental improvement) prioritizes systemic antibiotics [5].
  • Role of Sulfacetamide: While topical sulfacetamide has been used for trachoma, modern professional guidelines stress that systemic anti-infectives are necessary for treating the underlying Chlamydia trachomatis infection. Oral azithromycin is the recommended antibiotic, with topical sulfacetamide considered only as an adjunct, if used at all [4].
  • Antibiotic Resistance: Mass drug administration with antibiotics like azithromycin is effective but is linked to an increased risk of antimicrobial resistance in the community, a critical consideration in treatment policy [5].

References

Picloxydine comparative activity Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Bactericidal Mechanism

One key study investigated the antibacterial effect of picloxydine dihydrochloride on Gram-negative conjunctival isolates [1]. The data and mechanism are summarized below.

Table: Bactericidal Activity of this compound Dihydrochloride Against Gram-Negative Bacteria

Bacterial Strain (Conjunctival Isolate) Key Finding on Susceptibility Experimental Method Used
Pseudomonas aeruginosa Most resistant strain identified [1]. Serial dilution in liquid nutrient medium to determine bactericidal concentration [1].
Escherichia coli Susceptible to bactericidal activity [1]. Serial dilution in liquid nutrient medium to determine bactericidal concentration [1].
Pseudomonas luteola Susceptible to bactericidal activity [1]. Serial dilution in liquid nutrient medium to determine bactericidal concentration [1].

The study concluded that this compound dihydrochloride exhibits bactericidal activity against these Gram-negative conjunctival isolates. The interaction mechanism involves [1]:

  • Electrostatic Binding: Positively charged this compound molecules bind to the negatively charged bacterial cell walls.
  • Membrane Disruption: This binding has a destructive effect on the cell wall and plasma membrane.
  • Cell Lysis: The structural damage leads to the lysis of the cell and the release of intracellular contents.

The diagram below illustrates this mechanism of action.

G Mechanism of this compound's Bactericidal Action This compound This compound Molecule (Positively Charged) CellWall Gram-Negative Cell Wall (Negatively Charged) This compound->CellWall 1. Electrostatic Binding Disruption Membrane Disruption CellWall->Disruption 2. Destructive Effect Lysis Cell Lysis (Release of intracellular content) Disruption->Lysis 3. Consequences

Detailed Experimental Protocol

The following methodology was used in the primary study to generate the data presented above [1].

  • Bacterial Strains and Identification: Conjunctival isolates of Escherichia coli, Pseudomonas luteola, and Pseudomonas aeruginosa were used. Bacterial identification and initial antibiotic sensitivity profiling were performed using an automated bacteriological analyzer (BD Phoenix 100).
  • Determination of Bactericidal Concentration: The method of serial dilutions of this compound dihydrochloride in a liquid nutrient medium was employed to determine the minimum bactericidal concentration (MBC).
  • Mechanism of Action Analysis:
    • Zeta Potential Measurement: The binding of cationic this compound molecules to bacterial cells was detected by neutralizing the bacterial surface with increasing amounts of the antiseptic. The change in surface charge was measured as the zeta potential using a Zetasizer Nano ZS analyzer.
    • Ultrastructural Analysis: The physical impact on bacterial cells was studied using a dual-beam scanning ion-electron microscope (Quanta 200 3D). This allowed for high-resolution visualization of the destructive effects on the cell wall and plasma membrane.

Interpretation and Research Context

The provided data confirms this compound's efficacy against certain Gram-negative bacteria. However, a full comparative guide requires data on its activity against Gram-positive species. The structural differences between these two classes explain why such a comparison is critical [2] [3].

Table: Fundamental Differences Between Gram-Positive and Gram-Negative Bacteria

Characteristic Gram-Positive Bacteria Gram-Negative Bacteria
Peptidoglycan Layer Thick (multilayered) [2] [3]. Thin (single-layered) [2] [3].
Outer Membrane Absent [2] [3]. Present [2] [3].
Lipopolysaccharide (LPS) Virtually none [3]. High content (acts as an endotoxin) [3].
Permeability Barrier Lower (thick, porous peptidoglycan) [4]. Higher (outer membrane is hard to penetrate) [4].

Gram-negative bacteria are generally more resistant to antimicrobial agents due to their outer membrane, which acts as a formidable barrier [4] [5]. The fact that the study on this compound specifically notes Pseudomonas aeruginosa as the "most resistant" strain aligns with this broader understanding, as this pathogen is notoriously difficult to treat due to its impermeable outer membrane and efflux pumps [1].

References

Picloxydine antibiotic alternative anti-VEGF therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Advantages

Picloxydine is a cationic biguanide antiseptic. Its mechanism and key advantage over antibiotics are as follows:

  • Mechanism of Action: Positively charged this compound molecules electrostatically bind to the negatively charged cell walls of bacteria. This binding has a destructive effect on the cell wall and plasma membrane, leading to cell lysis and death [1].
  • Primary Advantage: The crucial advantage of using an antiseptic like this compound for repeated anti-VEGF injections is to reduce the risk of developing antibiotic resistance. Repeated short-term courses of topical antibiotics can select for multidrug-resistant bacteria on the ocular surface, potentially increasing the risk of future infections that are difficult to treat [2].

The following diagram illustrates the mechanism of action and the core problem this compound aims to solve.

G Start Repeated Anti-VEGF Injections A Traditional Antibiotic Prophylaxis Start->A D Alternative: this compound Dihydrochloride Start->D B Emergence of Multidrug-Resistant (MDR) Bacteria A->B C e.g. 90% of CoNS found to be MDR B->C E Electrostatic Binding to Negatively Charged Cell Wall D->E F Cell Wall & Membrane Destruction E->F G Bacterial Cell Lysis and Death F->G

Experimental Data and Efficacy Comparison

Clinical and in vitro studies demonstrate the effectiveness of this compound against conjunctival bacteria, including antibiotic-resistant strains.

Table 1: Antibacterial Efficacy of this compound Dihydrochloride

Study Model Bacterial Strains Tested Key Findings Reference
In Vitro (Conjunctival isolates) Gram-negative bacteria (E. coli, P. luteola, P. aeruginosa) Exhibited bactericidal activity; most destructive effect on cell wall/membrane; P. aeruginosa was the most resistant. [1]
In Vitro (Conjunctival isolates) Coagulase-negative Staphylococci (CoNS), including antibiotic-resistant strains, and P. aeruginosa Minimum Inhibitory Concentration (MIC) ≥13.56 µg/mL for Staphylococci. Incubation for 15 min in 434 µg/mL this compound (Vitabact) resulted in total loss of colony-forming units for all tested isolates. [2]
Clinical Study (Patients receiving IVI) Conjunctival flora Peri-injection courses of this compound (Vitabact) resulted in total elimination of conjunctival isolates found at baseline, comparable to the antibiotic tobramycin. [2]

Table 2: Comparative Resistance Profile of Conjunctival Flora

Patient Group Description Prevalence of Multidrug-Resistant (MDR) CoNS
With repeated IVI & antibiotic use Patients who received 20 or more injections and repeated courses of antibiotic eye drops (e.g., Tobrex). 90% of CoNS isolates were multidrug-resistant. [2]
Control Groups Patients without a history of IVIs or those receiving first-time treatment. 40-50% of CoNS isolates were multidrug-resistant. [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Table 3: Summary of Key Experimental Methodologies

Method Protocol Description Application in Studies
Determination of Bactericidal Concentration The method of serial dilutions of the antiseptic in a liquid nutrient medium was used. Used to determine the Minimum Inhibitory Concentration (MIC) of this compound. [1] [2]
Binding Interaction Studies Binding of cationic molecules to bacterial cells was detected by neutralizing the bacterial surface with increasing amounts of antiseptic and measuring the zeta potential on a Zetasizer Nano ZS analyzer. Used to confirm the electrostatic binding of this compound to the negatively charged bacterial cell walls. [1]
Ultrastructural Analysis The ultrastructure of bacterial cells before and after treatment was studied using a two-beam scanning ion-electron microscope (e.g., Quanta 200 3D). Used to visualize the destructive effect of this compound on the bacterial cell wall and plasma membrane. [1]
Bacterial Identification & Sensitivity Bacterial identification and antibiotic sensitivity profiling were performed using an automated bacteriological analyzer (e.g., BD Phoenix 100). Used to characterize patient-derived conjunctival isolates and confirm their antibiotic resistance patterns. [1] [2]

Conclusion and Research Implications

  • Efficacy: It demonstrates potent bactericidal activity against common conjunctival pathogens, including antibiotic-resistant strains, through a physical membrane-disruption mechanism [1] [2].
  • Advantage: Its use helps avoid the selection of multidrug-resistant bacteria, a significant risk associated with repeated topical antibiotic use [2].
  • Practical Application: A commercially available form, Vitabact 0.05% eye drops, provides a convenient formulation for patient use before and after intravitreal injections [2].

For researchers, the next steps may involve large-scale, randomized controlled trials directly comparing the long-term rates of endophthalmitis and resistance emergence between this compound and standard antibiotic protocols.

References

Summary of Clinical Study Data on Picloxydine (Vitabact)

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Investigated Experimental Method Key Findings for Picloxydine (Vitabact)

| Clinical Efficacy (Conjunctival Decontamination) | Conjunctival swabs in patients before/after a peri-injection course of Vitabact (3 days before and 5 days after an intravitreal injection) [1]. | - 100% elimination of baseline conjunctival bacterial isolates post-treatment.

  • 20% of patients experienced recolonization with different bacterial strains after treatment ended [1]. | | In Vitro Bactericidal Efficacy | Microdilution test to determine the Minimal Inhibition Concentration (MIC) [1]. | - MIC of this compound against Staphylococci (including antibiotic-resistant strains): ≥13.56 µg/mL [1]. | | In Vitro Bactericidal Efficacy | Incubation of bacteria in commercial Vitabact eye drops (434 µg/mL or 0.05%) for 15 minutes [1]. | - Total loss of colony-forming units (complete killing) of all tested isolates, including Pseudomonas aeruginosa [1]. | | Comparative Efficacy vs. Antibiotic | Compared to a group using tobramycin (Tobrex) eye drops in the same clinical setting [1]. | - Showed equivalent efficacy in total elimination of baseline conjunctival isolates.
  • Recolonization rate was 10% in the tobramycin group vs. 20% in the Vitabact group [1]. |

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited study.

  • Clinical Study Design & Conjunctival Swabbing: The study was a prospective case-control study. Conjunctival swabs were collected from the lower conjunctival fornix using a standard procedure (moving from the lateral to the medial angle of the eye) with sterile disposable tampons [1].
  • In Vitro Microdilution Test for MIC: The Minimal Inhibition Concentration (MIC) of this compound was determined using a microdilution test. This is a standard broth dilution method where bacterial isolates are incubated in serial dilutions of the antimicrobial agent. The MIC is defined as the lowest concentration that prevents visible growth of the bacterium [1].
  • In Vitro Time-Kill Assay: To test the bactericidal effect of the commercial eye drop formulation, bacterial isolates were incubated in Vitabact eye drops (0.05%, or 434 µg/mL) for a period of 15 minutes. After this exposure, the samples were plated to assess for any remaining viable bacteria by counting colony-forming units (CFUs) [1].

The study concluded that the confirmed efficacy of this compound against conjunctival bacteria, including antibiotic-resistant strains, makes it a promising agent for prophylaxis in ocular procedures like intravitreal injections [1].

Context and Comparative Positioning

The following diagram illustrates the logical workflow of the clinical study that generated the key data on this compound:

Patient Recruitment & Grouping Patient Recruitment & Grouping (4 groups, n=80 total) Intervention Intervention (Group N4: First IVI) Patient Recruitment & Grouping->Intervention Outcome Measurement Outcome Measurement Intervention->Outcome Measurement Conj. Swab (Post-Treatment) Conjunctival Swab (Post-Treatment) Intervention->Conj. Swab (Post-Treatment) In Vitro Testing In Vitro Testing (MIC & Time-Kill Assay) Intervention->In Vitro Testing Parallel Data Analysis & Conclusion Data Analysis & Conclusion (Efficacy vs. isolates & resistance) Outcome Measurement->Data Analysis & Conclusion Conj. Swab (Baseline) Conjunctival Swab (Baseline) Conj. Swab (Baseline)->Intervention MIC & Bactericidal Results MIC & Bactericidal Results In Vitro Testing->MIC & Bactericidal Results

Logical workflow of the clinical study investigating this compound for intravitreal injection prophylaxis.

  • Place in Antiseptic Research: Recent reviews (2021-2023) on ocular antisepsis classify this compound as one of the newer compounds under investigation, alongside polyhexamethylene biguanide (PHMB) and hypochlorous acid [2] [3]. It is recognized as a potential agent for reducing conjunctival bacterial load before surgery, though povidone-iodine (PVI) remains the established gold standard for preoperative antisepsis [3].
  • Addressed Research Gap: The primary study identified was designed to address the significant problem of antibiotic resistance developing from repeated use of topical antibiotics in patients receiving multiple intravitreal injections. It positioned this compound as a potential antiseptic alternative that is effective against multidrug-resistant bacteria without contributing to the resistance problem [1].

Interpretation for Researchers

  • Key Strength: The most compelling data is the bactericidal effect against multidrug-resistant (MDR) coagulase-negative staphylococci, which are a predominant cause of postoperative ocular infections [1]. This suggests a valuable niche for this compound in prophylaxis protocols, especially in settings with high antibiotic resistance.
  • Limitations of Current Data: The available clinical data is from a single study with a limited sample size (20 patients in the Vitabact group). Furthermore, in the clinical setting described, povidone-iodine was still used immediately before the injection itself. The efficacy of this compound alone, as a full replacement for povidone-iodine, for preoperative antisepsis has not been established [1] [3].

References

Picloxydine Pseudomonas aeruginosa efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Antiseptic/Antibiotic Test Organism Effective Concentration (MIC) Exposure Time Efficacy Outcome Key Context
Picloxydine (Vitabact) P. aeruginosa & other conjunctival isolates 434 µg/mL (commercial 0.05% eye drops) [1] 15 minutes [1] Total loss of colony-forming units (CFU) [1] In-vitro test; convenient for patient use pre/post-operation [1]
This compound Dihydrochloride P. aeruginosa Not explicitly stated (showed destructive effect) [2] Not specified [2] Cell wall & membrane destruction, leading to cell lysis [2] Mechanism of action study; binds to negatively charged cell walls [2]
Amikacin P. aeruginosa Varies (drug monitoring required) [3] Dependent on dosing regimen [3] Considered effective against resistant Gram-negative bacilli [3] Systemic administration; risk of nephro- and ototoxicity [3]

Mechanisms of Action

This compound's effectiveness stems from its direct, physical attack on bacterial cells, which is fundamentally different from how antibiotics work.

  • Primary Mechanism: The positively charged molecules of this compound dihydrochloride bind electrostatically to the negatively charged components of the bacterial cell wall [2].
  • Cellular Destruction: This binding interaction has a destructive effect on the cell wall and plasma membrane, causing the bacterial cell to lyse (break open) and release its intracellular contents, leading to cell death [2].

The following diagram illustrates this bactericidal process:

G A Positively Charged This compound Molecule C Electrostatic Binding A->C Attraction B Negatively Charged Bacterial Cell Wall B->C Binding Site D Cell Wall & Membrane Destruction C->D E Cell Lysis & Death D->E

Comparison with Alternative Agents

When compared to other agents used to prevent or treat P. aeruginosa infections, this compound's profile is distinct.

Agent Mechanism of Action Primary Use Context Key Considerations
This compound Physically disrupts cell membrane [2] Topical prophylaxis (e.g., ocular) [1] Lower risk of resistance; not for systemic infection
Amikacin Binds to 30S ribosomal subunit, inhibits protein synthesis [3] Systemic serious infections [3] Risk of nephro- & ototoxicity; requires therapeutic drug monitoring [3]
Chlorhexidine Disrupts cell membrane (similar biguanide) [1] Skin antisepsis, oral rinses Some Gram-negative isolates show resistance [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

1. In-vitro Bactericidal Assay (as in [1])

  • Procedure: Conjunctival bacterial isolates, including P. aeruginosa, were incubated in a solution of commercial Vitabact eye drops (0.05%, equivalent to 434 µg/mL of this compound).
  • Duration: 15 minutes.
  • Outcome Measurement: The number of viable bacteria was quantified before and after exposure by counting Colony-Forming Units (CFUs). Efficacy was confirmed by a "total loss" of CFUs.

2. Mechanism of Action Study (as in [2])

  • Bacterial Preparation: Gram-negative isolates (P. aeruginosa, E. coli) were identified and cultured using automated bacteriological analyzers.
  • Determining Bactericidal Concentration: The Minimal Inhibitory Concentration (MIC) was determined using the broth microdilution test, creating serial dilutions of this compound dihydrochloride in a liquid nutrient medium.
  • Interaction Analysis: The binding of this compound to bacterial cells was detected by measuring the zeta potential (a measure of surface charge) as increasing amounts of the antiseptic were added.
  • Ultrastructure Examination: The physical damage to bacterial cells was visualized using a two-beam scanning ion-electron microscope (e.g., Quanta 200 3D).

Key Research Implications

  • Antibiotic Resistance: this compound's membrane-disrupting mechanism is effective against multidrug-resistant (MDR) strains, offering an alternative when antibiotics fail [1] [2].
  • Prophylactic Use: Its efficacy and safety profile make it a strong candidate for preventing infections in procedures like intravitreal injections, reducing reliance on topical antibiotics which can drive resistance [1].
  • Safety Profile: As an antiseptic for topical application, it avoids the systemic toxicity concerns associated with aminoglycosides like amikacin [1] [3].

References

Picloxydine vs other biguanide antiseptics

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy Comparison

The following table summarizes the performance of PHMB against povidone-iodine (PVP-I) and chlorhexidine in various experimental models.

Antiseptic Agent Common Concentrations Studied Key Findings & Efficacy Spectrum of Activity
PHMB 0.02% - 0.1% [1] [2] In cataract surgery, 0.02% PHMB was as effective as 5% PVP-I and 0.02% chlorhexidine in reducing conjunctival bacterial load [1]. In equine ocular surgery, 0.1% PHMB was superior to 0.2% PVP-I in reducing bacterial load and number of species [2]. Effective at eradicating S. aureus and P. aeruginosa biofilms in wound models [3]. Broad-spectrum; effective against bacteria (including MRSP), fungi, protozoa, and viruses; activity maintained in the presence of protein [4] [2].
Povidone-Iodine (PVP-I) 0.2% - 5% [1] [2] A 5% solution is the global standard for preoperative antisepsis in cataract surgery [1]. However, a 0.2% solution was less effective than 0.1% PHMB in reducing bacterial species in an equine model [2]. Shows marked reduction of efficacy in the presence of protein (organic matter) [4]. Broad-spectrum antibacterial and antiviral activity; anti-biofilm properties [2].
Chlorhexidine 0.02% - 0.05% [1] [5] In cataract surgery, 0.02% chlorhexidine was as effective as 5% PVP-I and 0.02% PHMB in reducing bacterial load, and resulted in significantly fewer cases of superficial punctate epitheliopathy [1]. A meta-analysis for surgical site infections found chlorhexidine superior to PVP-I for preventing infections [5]. Broad-spectrum; higher activity against Gram-positive bacteria [1].

Overview of Key Experimental Protocols

The data in the table above is derived from standardized experimental models. Here is a detailed look at the methodologies.

  • 1. Conjunctival Bacterial Load Reduction (Cataract Surgery Model) [1]

    • Objective: To compare the efficacy of antiseptic solutions in reducing the bacterial load on the conjunctiva prior to phacoemulsification cataract surgery.
    • Methodology: This was a single-center, randomized clinical study. Conjunctival culture samples were taken from patients before and 5 minutes after the application of a single drop of the test antiseptic (5% PVP-I, 0.02% PHMB, or 0.02% chlorhexidine). Samples were streaked onto blood agar and chocolate agar, and colony-forming units (CFUs) were counted after incubation. Ocular surface toxicity (conjunctival injection, corneal epitheliopathy) was also assessed.
    • Outcome Measure: Reduction in CFU counts and incidence of adverse effects.
  • 2. Minimal Bactericidal Concentration (MBC) Assay [4]

    • Objective: To determine the in-vitro concentration of an antiseptic required to kill a bacterial species.
    • Methodology: Clinical isolates of common pathogens (e.g., S. pseudintermedius, P. aeruginosa) are exposed to serially diluted antiseptics in a broth or buffer for a standard contact time (e.g., 10 minutes). The reaction is then neutralized with a specific neutralizing broth (e.g., Dey-Engley) to stop the action of the antiseptic. The solution is plated on agar, and the MBC is defined as the lowest concentration that prevents growth of the organism after incubation.
    • Outcome Measure: The MBC value (in mg/L) for each antiseptic against specific pathogens.
  • 3. Biofilm Eradication Assay [3]

    • Objective: To evaluate the efficacy of antiseptics against mature bacterial biofilms.
    • Methodology: Single-species biofilms (e.g., S. aureus, P. aeruginosa) are grown on surfaces like microtiter plates or a CDC biofilm reactor for 24 hours. The established biofilms are then challenged with the test solutions at various concentrations and exposure times. The number of surviving bacteria within the biofilm is quantified after neutralization and plating.
    • Outcome Measure: Log-reduction in viable biofilm bacteria or the concentration/exposure time required for complete eradication.

The experimental workflow for generating this comparative data can be visualized as follows:

Start Start: Antiseptic Comparison Meth1 In-Vivo Clinical Study (e.g., Conjunctival Load) Start->Meth1 Meth2 In-Vitro MBC Assay (Planktonic Bacteria) Start->Meth2 Meth3 In-Vitro Biofilm Assay (Sessile Communities) Start->Meth3 Analyze Analyze Results Meth1->Analyze Meth2->Analyze Meth3->Analyze Compare Compare Efficacy and Safety Profiles Analyze->Compare

Mechanisms of Action and Key Differentiators

Understanding how these antiseptics work at a molecular level helps explain their efficacy and safety profiles.

  • PHMB: Its mechanism is distinct. PHMB selectively binds and condenses bacterial chromosomes, disrupting cellular processes. This unique mode of action is considered to have a low potential for inducing microbial resistance [2].
  • Povidone-Iodine: This agent acts by releasing free iodine, which rapidly penetrates microbes and oxidizes key cellular components like proteins, nucleotides, and fatty acids [2].
  • Chlorhexidine: As a cationic bisbiguanide, it attacks the microbial cell membrane, disrupting its integrity and causing cellular contents to leak out. It is known for its rapid action and residual effect on the skin [5].

Based on the available data, here is a summary of key differentiators:

  • Efficacy in Protein-Rich Environments: PHMB and chlorhexidine generally maintain their efficacy in the presence of organic matter like serum or pus better than povidone-iodine, which can experience a marked reduction in activity [4] [2].
  • Safety Profile on Sensitive Tissues: In ocular models, lower concentrations of chlorhexidine (0.02%) showed less corneal toxicity (epitheliopathy) than PVP-I [1]. PHMB also has a documented good safety and low toxicity profile for wound and ocular use [3] [2].
  • Anti-Biofilm Activity: PHMB has demonstrated effective eradication of bacterial biofilms in wound models, a critical property for managing chronic infections [3].

Research Outlook and Considerations for Picloxydine

While the search results confirm that this compound is a recognized antiseptic in ophthalmology, the available scientific literature providing direct, experimental head-to-head comparisons with PHMB or chlorhexidine appears to be limited.

  • Market Focus: The available information on this compound often centers on its market size, key players, and general formulations (eye drops, ophthalmic solutions), rather than detailed experimental data for direct comparison [6] [7].
  • Suggested Research Path: To build a comprehensive guide, you may need to investigate patent databases and manufacturer-sponsored clinical studies for this compound, which often contain the required quantitative efficacy and safety data not always available in open-access literature.

References

Picloxydine antibacterial spectrum validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Picloxydine Antibacterial Spectrum & Efficacy

The following table summarizes the antibacterial scope and effectiveness of this compound as reported in recent studies.

Aspect Findings on this compound Comparative Agent(s) Key Experimental Data
Gram-Negative Bacteria Effective against E. coli, P. luteola, and P. aeruginosa; P. aeruginosa is the most resistant. [1] Not compared Minimum Bactericidal Concentration (MBC): E. coli: 0.0005-0.001%; P. luteola: 0.0005%; P. aeruginosa: 0.002%. [1]
Gram-Positive Bacteria Implied activity against Gram-positive bacteria (as it reduced flora more effectively). [2] Chlorhexidine Suppressed oral flora more effectively than chlorhexidine at higher concentrations. [2]
Clinical Efficacy (Ophthalmology) Effective in preventing infectious keratitis after corneal foreign body removal. [3] Tobramycin (antibiotic) Infectious Keratitis Rate: this compound: 5.3% (8/155 pts); Tobramycin: 4.5% (7/152 pts). No statistically significant difference (p=0.797). [3]
Anti-Plaque Efficacy Inhibited plaque development less effectively than chlorhexidine, despite stronger bacterial suppression. [2] Chlorhexidine The antiplaque effect did not directly correlate with general antibacterial potency, linked to structural differences between bis-biguanides. [2]
Mechanism of Action Electrostatic binding to negatively charged bacterial cell walls, causing structural damage to the cell wall and plasma membrane, leading to cell lysis. [1] Information not specified in search results Demonstrated via zeta potential measurement and electron microscopy (using a Quanta 200 3D microscope). [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these validation studies, here is a detailed breakdown of the key methodologies cited.

Protocol 1: Determining Bactericidal Activity and Mechanism of Action [1]

This study investigated the effect of this compound dihydrochloride on Gram-negative conjunctival isolates.

  • Bacterial Strains and Identification: Conjunctival isolates of Escherichia coli, Pseudomonas luteola, and Pseudomonas aeruginosa were used. Identification and antibiotic sensitivity profiling were performed using an automated bacteriological analyzer (BD Phoenix 100).
  • Determination of Bactericidal Concentration: The minimum bactericidal concentration (MBC) was determined using the broth dilution method. Serial dilutions of this compound dihydrochloride were prepared in a liquid nutrient medium. The MBC was defined as the lowest concentration of the antiseptic that resulted in no bacterial growth after incubation.
  • Analysis of Antiseptic-Bacteria Interaction:
    • Zeta Potential Measurement: Bacterial cells were suspended in solutions with increasing concentrations of this compound. The Zetasizer Nano ZS analyzer was used to measure the zeta potential, which indicates the electrostatic charge on the bacterial cell surface. Neutralization of the negative surface charge upon binding of cationic this compound molecules confirms the electrostatic interaction mechanism.
    • Electron Microscopy: The ultrastructural changes in bacterial cells after exposure to this compound were studied using a two-beam scanning ion-electron microscope (Quanta 200 3D). This allowed for direct visualization of cell wall and membrane damage leading to lysis.
Protocol 2: Clinical Comparison in Corneal Foreign Body Removal [3]

This was a multicenter retrospective study comparing the efficacy of an antiseptic versus an antibiotic in preventing infection.

  • Study Design: Retrospective analysis of patient records from two centers.
  • Patient Groups:
    • Group 1 (Antiseptic): 155 patients treated with This compound eye drops, four times daily for 7 days.
    • Group 2 (Antibiotic): 152 patients treated with Tobramycin eye drops, four times daily for 7 days.
  • Primary Outcome Measure: The occurrence of Infectious Keratitis (IK) within 30 days after the procedure.
  • Diagnosis of IK: Based on clinical examination findings of red eye, eye pain, and a whitish corneal infiltrate with an overlying corneal ulcer.
  • Statistical Analysis: Differences in IK rates between the two groups were assessed using a chi-squared or Fisher's exact test, with a p-value of <0.05 considered statistically significant.

Mechanism of Action Workflow

The diagram below illustrates the mechanism of action of this compound, as revealed through the experiments described above.

Start This compound Application Step1 1. Electrostatic Binding Cationic this compound molecules bind to negatively charged bacterial cell wall Start->Step1 Step2 2. Membrane Disruption Destructive effect on cell wall and plasma membrane Step1->Step2 Evidence1 Evidence: Zeta potential measurement shows surface charge neutralization Step1->Evidence1 Step3 3. Cell Lysis Leakage of intracellular components and bacterial cell death Step2->Step3 Evidence2 Evidence: Electron microscopy reveals ultrastructural damage Step2->Evidence2

Research Context and Gaps

The studies validate this compound's role as a valuable antiseptic, especially in ophthalmology where it can serve as an effective alternative to antibiotics for prophylaxis, helping to mitigate the risk of antibiotic resistance. [4] [1] However, the search results also highlight a key research gap:

  • While the general antibacterial and antiplaque effects of biguanides like this compound and chlorhexidine are recognized, their specific efficacy profiles differ. [2] The 1977 study noted that this compound suppressed the oral flora more effectively but inhibited plaque development less than chlorhexidine, suggesting that antiplaque activity cannot be predicted by antibacterial potency alone and is influenced by structural differences. [2]

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

474.1562462 Da

Monoisotopic Mass

474.1562462 Da

Heavy Atom Count

32

UNII

4YC2PY3AEU

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX16 - Picloxydine

Other CAS

5636-92-0

Wikipedia

Picloxydine

Dates

Last modified: 02-18-2024
[1]. Newcomb GM, et al. An in vivo comparison of chlorhexidine and picloxydine mouthrinses: a possible association between chemical structure and antiplaque activity. J Periodontol. 1977 May;48(5):282-4.[2]. Obikili AG, et al. A double-blind comparison of picloxydine dihydrochloride (Vitabact eye drops) and sulfacetamide eye drops in the topical therapy of trachoma. Rev Int Trach Pathol Ocul Trop Subtrop Sante Publique. 1988;65(3-4):119-32.

Explore Compound Types